molecular formula C10H6F3N3O2 B3031352 4-nitro-3-phenyl-5-(trifluoromethyl)-1H-pyrazole CAS No. 261761-21-1

4-nitro-3-phenyl-5-(trifluoromethyl)-1H-pyrazole

Cat. No.: B3031352
CAS No.: 261761-21-1
M. Wt: 257.17 g/mol
InChI Key: FAHRYEXMSLOYOP-UHFFFAOYSA-N
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Description

4-Nitro-3-phenyl-5-(trifluoromethyl)-1H-pyrazole ( 261761-21-1) is a high-value, multisubstituted pyrazole derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound features a nitro group at the 4-position and a phenyl ring at the 3-position on the heteroaromatic pyrazole core, strategically functionalized with a metabolically stable trifluoromethyl group at the 5-position. The trifluoromethyl group is a key motif in modern drug design, known to enhance membrane permeability, metabolic stability, and binding affinity in bioactive molecules . Pyrazole scaffolds are recognized as privileged structures in drug discovery, exhibiting a remarkably wide spectrum of pharmacological activities . Research into structurally similar trifluoromethyl-substituted pyrazoles has revealed their potential as core templates for developing non-steroidal anti-inflammatory drugs (NSAIDs), including selective COX-2 inhibitors . Furthermore, pyrazole derivatives are extensively investigated for their antimicrobial , anticancer , antifungal , and antitumor properties , making this chemotype a versatile building block for generating novel therapeutic agents. This specific nitro- and trifluoromethyl-containing pyrazole is supplied as a high-purity material for research applications. It is intended for use as a key synthetic intermediate in the construction of more complex bioactive molecules, for structure-activity relationship (SAR) studies, and for screening in novel drug discovery programs. The compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

4-nitro-3-phenyl-5-(trifluoromethyl)-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3N3O2/c11-10(12,13)9-8(16(17)18)7(14-15-9)6-4-2-1-3-5-6/h1-5H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAHRYEXMSLOYOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=C2[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50382146
Record name 4-nitro-3-phenyl-5-(trifluoromethyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50382146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261761-21-1
Record name 4-nitro-3-phenyl-5-(trifluoromethyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50382146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-nitro-3-phenyl-5-(trifluoromethyl)pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the chemical properties, synthesis, and potential applications of 4-nitro-3-phenyl-5-(trifluoromethyl)pyrazole. Drawing upon established principles of heterocyclic chemistry and analysis of structurally related compounds, this document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Pyrazole Scaffold in Modern Chemistry

Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry.[1][2] Its derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, analgesic, and anticancer properties.[3][4][5] The versatility of the pyrazole ring allows for extensive functionalization, enabling the fine-tuning of its physicochemical and pharmacological properties. The trifluoromethyl (-CF3) group, in particular, is a common addition to enhance metabolic stability and cell permeability.[6][7] This guide focuses on a specific derivative, 4-nitro-3-phenyl-5-(trifluoromethyl)pyrazole, a molecule whose properties are dictated by the interplay of its constituent functional groups.

Molecular Structure and Physicochemical Properties

The structure of 4-nitro-3-phenyl-5-(trifluoromethyl)pyrazole is characterized by a central pyrazole ring substituted with a phenyl group at position 3, a nitro group at position 4, and a trifluoromethyl group at position 5.

Key Structural Features:

  • Pyrazole Core: The aromatic pyrazole ring provides a stable scaffold. The presence of two nitrogen atoms influences the electron distribution and potential for hydrogen bonding.

  • Phenyl Group at C3: This bulky, hydrophobic group will influence the molecule's solubility and steric interactions with biological targets. The dihedral angle between the phenyl and pyrazole rings is a critical conformational parameter. In related structures, significant twists between the aromatic rings are observed.[8]

  • Nitro Group at C4: The strongly electron-withdrawing nitro group significantly impacts the electronic properties of the pyrazole ring, making it more electron-deficient. This will affect its reactivity, particularly towards nucleophilic attack.

  • Trifluoromethyl Group at C5: The lipophilic and strongly electron-withdrawing -CF3 group is known to enhance the metabolic stability and binding affinity of drug candidates.[6][9]

Predicted Physicochemical Properties:

A summary of the predicted physicochemical properties is presented in the table below. These are estimated based on the known properties of similar pyrazole derivatives.

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C10H5F3N4O2Based on the chemical structure.
Molecular Weight ~270.17 g/mol Calculated from the molecular formula.
Appearance Likely a crystalline solidMany substituted pyrazoles are solids at room temperature.
Solubility Poorly soluble in water; soluble in organic solvents like DMSO, DMF, and chlorinated hydrocarbons.The presence of the phenyl and trifluoromethyl groups increases lipophilicity.
Acidity/Basicity The pyrazole NH is weakly acidic. The nitro group is a strong electron-withdrawing group, which may slightly increase the acidity of the NH proton.Typical pKa of the pyrazole NH is around 14.

Synthesis of Substituted Pyrazoles: A Methodological Overview

While a specific synthesis for 4-nitro-3-phenyl-5-(trifluoromethyl)pyrazole is not explicitly detailed in the reviewed literature, its synthesis can be logically derived from established methods for constructing polysubstituted pyrazoles. A plausible synthetic route would involve the cyclization of a 1,3-dicarbonyl compound with a hydrazine derivative, followed by nitration.

General Synthetic Strategy

A common and versatile method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the condensation of a β-diketone with a hydrazine.[10] For the target molecule, a potential precursor would be 1-phenyl-4,4,4-trifluorobutane-1,3-dione.

Synthesis_Overview 1-phenyl-4,4,4-trifluorobutane-1,3-dione 1-phenyl-4,4,4-trifluorobutane-1,3-dione 3-phenyl-5-(trifluoromethyl)-1H-pyrazole 3-phenyl-5-(trifluoromethyl)-1H-pyrazole 1-phenyl-4,4,4-trifluorobutane-1,3-dione->3-phenyl-5-(trifluoromethyl)-1H-pyrazole Hydrazine 4-nitro-3-phenyl-5-(trifluoromethyl)pyrazole 4-nitro-3-phenyl-5-(trifluoromethyl)pyrazole 3-phenyl-5-(trifluoromethyl)-1H-pyrazole->4-nitro-3-phenyl-5-(trifluoromethyl)pyrazole Nitrating Agent (e.g., HNO3/H2SO4)

Caption: Proposed synthetic pathway for 4-nitro-3-phenyl-5-(trifluoromethyl)pyrazole.

Experimental Protocol: A Hypothetical Synthesis

Step 1: Synthesis of 3-phenyl-5-(trifluoromethyl)-1H-pyrazole

  • Reaction Setup: To a solution of 1-phenyl-4,4,4-trifluorobutane-1,3-dione (1 equivalent) in ethanol, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature.

  • Reaction Conditions: The reaction mixture is then refluxed for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After completion, the solvent is removed under reduced pressure. The residue is dissolved in an appropriate organic solvent (e.g., ethyl acetate), washed with water and brine, and dried over anhydrous sodium sulfate. The crude product is then purified by column chromatography on silica gel to yield 3-phenyl-5-(trifluoromethyl)-1H-pyrazole.[8]

Step 2: Nitration of 3-phenyl-5-(trifluoromethyl)-1H-pyrazole

  • Reaction Setup: The synthesized 3-phenyl-5-(trifluoromethyl)-1H-pyrazole (1 equivalent) is dissolved in concentrated sulfuric acid at 0°C.

  • Nitration: A mixture of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture) is added dropwise while maintaining the temperature below 5°C.

  • Reaction Conditions: The reaction is stirred at low temperature for a specified time, with progress monitored by TLC.

  • Work-up and Purification: Upon completion, the reaction mixture is carefully poured onto crushed ice, leading to the precipitation of the crude product. The solid is filtered, washed with cold water until neutral, and dried. Recrystallization from a suitable solvent (e.g., ethanol) would yield the final product, 4-nitro-3-phenyl-5-(trifluoromethyl)pyrazole.

Spectroscopic Characterization

The structural elucidation of 4-nitro-3-phenyl-5-(trifluoromethyl)pyrazole would rely on a combination of spectroscopic techniques. The expected data, based on analogous compounds, are summarized below.[9][11][12]

TechniqueExpected Observations
¹H NMR - Aromatic protons of the phenyl group (multiplet, δ 7.2-7.8 ppm).- A broad singlet for the pyrazole NH proton (variable chemical shift, likely > 10 ppm).
¹³C NMR - Signals for the aromatic carbons of the phenyl ring (δ 120-140 ppm).- Signals for the pyrazole ring carbons, with the carbon bearing the nitro group (C4) expected to be significantly downfield.- A quartet for the trifluoromethyl carbon due to C-F coupling.
¹⁹F NMR - A singlet corresponding to the -CF3 group.
IR Spectroscopy - N-H stretching vibration (broad, ~3100-3300 cm⁻¹).- Asymmetric and symmetric stretching vibrations of the NO₂ group (~1550 and ~1350 cm⁻¹).- C-F stretching vibrations (~1100-1300 cm⁻¹).- Aromatic C=C and C=N stretching vibrations (~1400-1600 cm⁻¹).
Mass Spectrometry - A molecular ion peak corresponding to the exact mass of the compound.

Chemical Reactivity

The reactivity of 4-nitro-3-phenyl-5-(trifluoromethyl)pyrazole is governed by the electronic effects of its substituents.

Reactivity cluster_pyrazole Pyrazole Ring cluster_substituents Substituent Effects Pyrazole 4-nitro-3-phenyl-5-(trifluoromethyl)pyrazole Nucleophilic Aromatic Substitution Nucleophilic Aromatic Substitution Pyrazole->Nucleophilic Aromatic Substitution Susceptible at C4 NO2 Nitro Group (Strongly Electron-Withdrawing) NO2->Pyrazole Deactivates ring to electrophilic attack CF3 Trifluoromethyl Group (Strongly Electron-Withdrawing) CF3->Pyrazole Deactivates ring to electrophilic attack Ph Phenyl Group (Electron-Withdrawing/Donating) Ph->Pyrazole Influences regioselectivity

Caption: Factors influencing the reactivity of the pyrazole core.

  • Electrophilic Aromatic Substitution: The pyrazole ring is generally susceptible to electrophilic attack, typically at the C4 position. However, the presence of the strongly deactivating nitro and trifluoromethyl groups will make electrophilic substitution on the pyrazole ring highly unfavorable.

  • Nucleophilic Aromatic Substitution: The electron-deficient nature of the pyrazole ring, enhanced by the nitro group, makes it a potential candidate for nucleophilic aromatic substitution, particularly at the C4 position where the nitro group could act as a leaving group under certain conditions.

  • Reactions of the Nitro Group: The nitro group can be reduced to an amino group using various reducing agents (e.g., Sn/HCl, H₂/Pd-C). This would provide a synthetic handle for further functionalization, leading to a diverse library of compounds with potential biological activities.

  • N-Alkylation/Acylation: The pyrazole nitrogen can be alkylated or acylated, which can significantly alter the biological properties of the molecule.

Potential Applications in Drug Discovery

Pyrazole derivatives are prevalent in pharmaceuticals.[5][13] The specific combination of phenyl, nitro, and trifluoromethyl groups in the target molecule suggests several potential areas of application.

  • Antimicrobial Agents: Numerous pyrazole derivatives containing trifluoromethyl and phenyl groups have demonstrated potent antibacterial and antifungal activities.[7][9][14] The nitro group can also contribute to antimicrobial effects.

  • Anti-inflammatory Agents: The 1,3-diarylpyrazole scaffold is a key feature of COX-2 inhibitors like Celecoxib.[15] While the substitution pattern is different, the core structure suggests potential anti-inflammatory properties.

  • Anticancer Agents: Pyrazole derivatives have been investigated as inhibitors of various kinases and other targets relevant to cancer therapy.[5]

Conclusion

4-nitro-3-phenyl-5-(trifluoromethyl)pyrazole represents a synthetically accessible and potentially bioactive molecule. Its chemical properties are a direct consequence of the electronic and steric effects of its substituents. The electron-withdrawing nature of the nitro and trifluoromethyl groups is expected to significantly influence its reactivity and biological activity. This guide provides a foundational understanding of this compound, offering a basis for further experimental investigation and its potential development in various fields of chemical and pharmaceutical research.

References

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Sources

3-phenyl-5-trifluoromethyl-4-nitropyrazole structure and molecular weight

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 3-phenyl-5-trifluoromethyl-4-nitropyrazole

Introduction: The Pyrazole Scaffold in Modern Chemistry

The pyrazole ring system, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry, agrochemistry, and materials science.[1] Its structural rigidity, capacity for hydrogen bonding, and tunable electronic properties make it a "privileged scaffold" for designing bioactive molecules.[1] The functionalization of the pyrazole core with specific pharmacophores can dramatically enhance biological activity and modulate physicochemical properties.

Two such functional groups of high interest are the trifluoromethyl (-CF₃) group and the nitro (-NO₂) group. The incorporation of a -CF₃ moiety is a well-established strategy in drug design to improve metabolic stability, cell permeability, and binding affinity.[2] Meanwhile, nitropyrazoles are extensively studied for their applications as energetic materials due to their high density and heat of formation, but they also serve as versatile synthetic intermediates.[3][4]

This guide provides a detailed technical overview of a specific, highly functionalized derivative: 3-phenyl-5-trifluoromethyl-4-nitropyrazole . We will explore its molecular structure, physicochemical properties, a robust and plausible synthetic route with detailed protocols, and methods for its structural validation, providing a comprehensive resource for researchers in organic synthesis and drug discovery.

Molecular Profile and Physicochemical Properties

The structure of 3-phenyl-5-trifluoromethyl-4-nitropyrazole combines the key features of its constituent parts: a stable pyrazole core, a phenyl group at the 3-position, a strongly electron-withdrawing trifluoromethyl group at the 5-position, and a nitro group at the 4-position. The precise arrangement of these substituents dictates the molecule's electronic landscape and reactivity.

Figure 1: Chemical Structure of 3-phenyl-5-trifluoromethyl-4-nitropyrazole.
Quantitative Data Summary

The key physicochemical properties of the target molecule are summarized in the table below. The molecular weight is calculated based on its chemical formula.

PropertyValue
Chemical Formula C₁₀H₅F₃N₄O₂
Molecular Weight 270.17 g/mol
IUPAC Name 3-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-nitropyrazole
Appearance (Predicted) Yellowish crystalline solid

Proposed Synthetic Pathway

A robust and efficient synthesis of 3-phenyl-5-trifluoromethyl-4-nitropyrazole can be envisioned through a three-step process starting from commercially available acetophenone. This pathway involves a Claisen condensation, a Knorr-type pyrazole synthesis, and a subsequent electrophilic nitration. This approach is advantageous as it builds the core scaffold first and installs the sensitive nitro group in the final step.

G start_materials Acetophenone + Ethyl Trifluoroacetate step1 Step 1: Claisen Condensation (Base: NaH or NaOEt) Solvent: THF or EtOH start_materials->step1 intermediate1 Intermediate A: 1-phenyl-4,4,4-trifluoro- butane-1,3-dione step1->intermediate1 step2 Step 2: Pyrazole Formation (Reagent: Hydrazine Hydrate) Solvent: Acetic Acid or EtOH intermediate1->step2 intermediate2 Intermediate B: 3-phenyl-5-trifluoromethyl- 1H-pyrazole step2->intermediate2 step3 Step 3: Electrophilic Nitration (Reagents: HNO₃ / H₂SO₄) Conditions: 0-25 °C intermediate2->step3 final_product Final Product: 3-phenyl-5-trifluoromethyl- 4-nitropyrazole step3->final_product

Figure 2: Proposed three-step synthetic workflow for the target compound.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, incorporating purification and characterization at each critical stage.

Step 1: Synthesis of 1-phenyl-4,4,4-trifluorobutane-1,3-dione (Intermediate A)
  • Causality: This step employs a base-catalyzed Claisen condensation. Sodium ethoxide (NaOEt) acts as a strong base to deprotonate the α-carbon of acetophenone, generating a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of ethyl trifluoroacetate, leading to the formation of the β-diketone after an acidic workup.

  • Protocol:

    • To a flame-dried 500 mL round-bottom flask under a nitrogen atmosphere, add absolute ethanol (150 mL) followed by the portion-wise addition of sodium metal (5.75 g, 250 mmol) at 0 °C. Allow the mixture to stir until all sodium has reacted to form sodium ethoxide.

    • Add acetophenone (24.0 g, 200 mmol) dropwise to the solution, followed by ethyl trifluoroacetate (35.5 g, 250 mmol).

    • Allow the reaction mixture to warm to room temperature and then heat to reflux for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After cooling, pour the reaction mixture into ice-cold 2M hydrochloric acid (200 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

    • Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • The crude product can be purified by vacuum distillation or recrystallization from hexane to yield the dione as a crystalline solid.

Step 2: Synthesis of 3-phenyl-5-trifluoromethyl-1H-pyrazole (Intermediate B)
  • Causality: This is a classic Knorr pyrazole synthesis. The 1,3-dione intermediate reacts with hydrazine, which contains two nucleophilic nitrogen atoms. The reaction proceeds via condensation, cyclization, and dehydration to form the stable aromatic pyrazole ring. Acetic acid serves as both a solvent and a catalyst.

  • Protocol:

    • In a 250 mL round-bottom flask, dissolve 1-phenyl-4,4,4-trifluorobutane-1,3-dione (21.6 g, 100 mmol) in glacial acetic acid (100 mL).

    • Add hydrazine hydrate (6.0 g, 120 mmol) dropwise to the solution at room temperature. An exothermic reaction may be observed.

    • Heat the mixture to 80-90 °C and stir for 4 hours. Monitor the reaction completion by TLC.

    • Cool the reaction mixture and pour it into 500 mL of ice water.

    • Collect the precipitated solid by vacuum filtration, wash thoroughly with water until the filtrate is neutral.

    • Dry the solid under vacuum. If necessary, recrystallize from an ethanol/water mixture to obtain pure 3-phenyl-5-trifluoromethyl-1H-pyrazole.

Step 3: Synthesis of 3-phenyl-5-trifluoromethyl-4-nitropyrazole (Final Product)
  • Causality: The final step is an electrophilic aromatic substitution. The pyrazole ring is activated towards electrophilic attack, and nitration typically occurs at the C4 position, which is electronically favorable.[5] A mixture of concentrated nitric and sulfuric acids generates the highly electrophilic nitronium ion (NO₂⁺) in situ, which is the active nitrating agent.

  • Protocol:

    • To a 100 mL flask maintained at 0 °C in an ice-salt bath, add concentrated sulfuric acid (30 mL).

    • Slowly add 3-phenyl-5-trifluoromethyl-1H-pyrazole (10.6 g, 50 mmol) in small portions, ensuring the temperature does not exceed 10 °C.

    • Prepare the nitrating mixture by slowly adding fuming nitric acid (4.0 mL, ~90 mmol) to concentrated sulfuric acid (10 mL) at 0 °C in a separate beaker.

    • Add the cold nitrating mixture dropwise to the pyrazole solution over 30 minutes, maintaining the internal temperature below 5 °C.

    • After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2 hours.

    • Carefully pour the reaction mixture onto crushed ice (approx. 200 g) with vigorous stirring.

    • Collect the resulting yellow precipitate by vacuum filtration. Wash the solid with copious amounts of cold water until the washings are neutral to litmus paper.

    • Dry the product in a vacuum oven. Recrystallization from ethanol or an ethyl acetate/hexane solvent system will yield the final product with high purity.

Structural Characterization and Validation

To ensure scientific integrity, the identity and purity of the final product must be confirmed through a combination of spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect signals in the aromatic region for the phenyl protons and a singlet for the N-H proton of the pyrazole ring (which may be broad or exchangeable with D₂O).

    • ¹³C NMR: Signals corresponding to the carbons of the phenyl and pyrazole rings. The carbon attached to the CF₃ group will show a characteristic quartet due to C-F coupling.

    • ¹⁹F NMR: A sharp singlet is expected for the -CF₃ group.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula by matching the observed mass-to-charge ratio (m/z) of the molecular ion [M+H]⁺ to the calculated value (271.0543).

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for N-H stretching (~3300 cm⁻¹), aromatic C-H stretching (~3100 cm⁻¹), asymmetric and symmetric N-O stretching of the nitro group (~1550 and 1350 cm⁻¹, respectively), and strong C-F stretching bands (~1100-1300 cm⁻¹).

Potential Applications and Significance

While the specific biological activity of 3-phenyl-5-trifluoromethyl-4-nitropyrazole is not widely reported, its structure suggests significant potential in several research areas:

  • Medicinal Chemistry: Many trifluoromethyl-pyrazole derivatives are potent inhibitors of enzymes and receptors.[1][6] The presence of the phenyl and nitro groups allows for further synthetic modification to explore structure-activity relationships (SAR) for developing new therapeutic agents.[7][8]

  • Agrochemicals: Pyrazole-based compounds are widely used as herbicides and fungicides.[9] The unique electronic properties conferred by the -CF₃ and -NO₂ groups could lead to the development of novel crop protection agents.

  • Materials Science: Nitrated heterocyclic compounds are a major class of energetic materials.[3][4][10] This molecule could be investigated for its thermal stability and energetic properties.

Conclusion

3-phenyl-5-trifluoromethyl-4-nitropyrazole is a highly functionalized heterocyclic compound with significant potential for application in various fields of chemical research. The synthetic pathway detailed in this guide provides a logical and experimentally sound approach for its preparation from readily available starting materials. The combination of the stable pyrazole core with the influential phenyl, trifluoromethyl, and nitro substituents makes it an attractive target for further investigation in drug discovery, agrochemical development, and materials science.

References

  • Zhang, J., Zhang, J., & Li, H. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 25(15), 3465. [Link]

  • PubMed. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. [Link]

  • Rao, E. N., et al. (2013). Experimental and theoretical studies on the structure and vibrational properties of nitropyrazoles. Journal of Molecular Structure, 1043, 121-131. [Link]

  • Dalinger, I. L., Vatsadze, I. A., & Serushkina, O. V. (2015). Nitropyrazoles (review). ResearchGate. [Link]

  • Semantic Scholar. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. [Link]

  • Wiley Online Library. (Date unavailable). Selected examples for 3‐trifluoromethylpyrazole‐containing bioactive compounds. Wiley. [Link]

  • ResearchGate. (Date unavailable). Pharmaceuticals with the trifluoromethylated pyrazole motif. [Link]

  • Zask, A., et al. (2025). Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. RSC Medicinal Chemistry. [Link]

  • Alam, M. A., et al. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Molecules, 26(16), 5083. [Link]

  • Isir, M., & Telvekar, V. N. (2021). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews, 121(1), 358-454. [Link]

  • PubMed. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. [Link]

  • Welch, J. T., & Allmendinger, T. (2024). Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. The Journal of Organic Chemistry. [Link]

  • Tunoori, A. R., et al. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Molbank, 2022(4), M1483. [Link]

  • PubChem. (Date unavailable). 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid. [Link]

  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412-2415. [Link]

  • Wang, Y., et al. (2017). Synthesis of 3-phenyl-1H-pyrazole derivatives. 5th International Conference on Mechatronics, Electronic, Industrial and Control Engineering (MEIC-17). [Link]

  • Wardell, J. L., et al. (2013). 1-(4-Methylphenyl)-3-phenyl-1H-pyrazol-5-yl 4-nitrobenzenesulfonate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 1), o1086. [Link]

  • SciSpace. (Date unavailable). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. [Link]

Sources

Strategic Guide to Trifluoromethylated Nitro Pyrazoles: Synthesis, Reactivity, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical blueprint for the design, synthesis, and application of trifluoromethylated nitro pyrazole building blocks. It is structured to provide actionable protocols and mechanistic insights for medicinal chemists and process scientists.

Executive Summary: The Fluorine-Nitro Synergism

In modern drug discovery, the pyrazole ring is a "privileged scaffold," appearing in blockbuster drugs like Celecoxib and Ruxolitinib . However, the specific integration of a trifluoromethyl (


)  group with a nitro (

)
moiety creates a unique chemical space.
  • The

    
     Effect:  Acts as a lipophilic bioisostere of the isopropyl group but with high metabolic stability (preventing CYP450 oxidation). It significantly alters the 
    
    
    
    of the pyrazole NH, modulating hydrogen bond donor capability.
  • The

    
     Handle:  While rarely the final pharmacophore due to toxicity risks (mutagenicity), the nitro group is the ultimate "masked" amine. It serves as an orthogonal precursor for anilines, which can then be converted into ureas, amides, or heterocycles.
    

Synthetic Architectures and Regiocontrol

The synthesis of trifluoromethylated nitro pyrazoles generally follows two distinct logical pathways: De Novo Cyclization (constructing the ring) or Late-Stage Functionalization (modifying the ring).

De Novo Cyclization: The Regioselectivity Challenge

The condensation of hydrazines with trifluoromethylated 1,3-dicarbonyl equivalents is the most common route but suffers from regioselectivity issues.

  • Reaction: Hydrazine (ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

    
    ) + 4,4,4-trifluoro-1,3-butanedione derivative.
    
  • The Problem: The nucleophilic attack can occur at either the carbonyl adjacent to the

    
     or the aryl/alkyl group, leading to a mixture of 3-
    
    
    
    and 5-
    
    
    isomers.
  • The Solution:

    • Solvent Control: Fluorinated alcohols (TFE, HFIP) have been shown to enhance regioselectivity via hydrogen-bond activation of the specific carbonyl.

    • Steric Control: Bulky N-substituents on the hydrazine favor formation of the 5-

      
       isomer due to steric repulsion with the 
      
      
      
      group in the intermediate.
Late-Stage Nitration: The Electrophilic Standard

For accessing 4-nitro-3-(trifluoromethyl)pyrazoles , direct nitration is the most reliable method. The pyrazole ring is electron-rich, but the


 group is electron-withdrawing.
  • Mechanism: Electrophilic Aromatic Substitution (

    
    ).
    
  • Regiochemistry: The 4-position is the most nucleophilic site. Even with the deactivating

    
     group at position 3, nitration occurs exclusively at C4 using standard mixed-acid conditions.
    
Visualization of Synthetic Pathways

SynthesisPathways Precursor Trifluoromethyl 1,3-Dicarbonyl Cyclization Cyclocondensation Precursor->Cyclization Hydrazine R-Hydrazine Hydrazine->Cyclization Isomer3 3-CF3-Pyrazole Cyclization->Isomer3 Favored in TFE/HFIP Isomer5 5-CF3-Pyrazole Cyclization->Isomer5 Favored with Bulky R Nitration Nitration (HNO3/H2SO4) Isomer3->Nitration Target 4-Nitro-3-CF3-Pyrazole (Target Scaffold) Nitration->Target S_EAr @ C4

Figure 1: Divergent synthetic pathways for accessing the 4-nitro-3-trifluoromethyl scaffold. Note the critical role of solvent in the cyclization step.

Experimental Protocol: Self-Validating Nitration System

Objective: Synthesis of 4-nitro-3-(trifluoromethyl)-1H-pyrazole. Safety Warning: Nitro-pyrazoles are potential energetic materials. Perform on small scale (<1g) first behind a blast shield.

Materials
  • Substrate: 3-(Trifluoromethyl)-1H-pyrazole (1.0 equiv).[1]

  • Reagents: Fuming Nitric Acid (

    
    , >90%), Sulfuric Acid (
    
    
    
    , conc.).
  • Quench: Crushed ice.

Methodology
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, cool concentrated

    
     (5 mL per mmol substrate) to 0°C in an ice bath.
    
  • Dissolution: Slowly add 3-(trifluoromethyl)-1H-pyrazole. Ensure complete dissolution. Checkpoint: Solution should be clear/slightly yellow.

  • Nitration: Dropwise add fuming

    
     (1.5 equiv) while maintaining internal temperature <10°C.
    
    • Causality: Controlling temperature prevents over-nitration or ring oxidation.

  • Reaction: Remove ice bath and allow to warm to room temperature (25°C). Stir for 4–6 hours.

    • Validation: Monitor by TLC (Ethyl Acetate/Hexane 1:1). The nitro product is significantly less polar than the starting material.

  • Quench & Isolation: Pour the reaction mixture slowly onto crushed ice (10x volume). A white/pale yellow precipitate should form immediately.

    • Filtration: Collect solid by vacuum filtration. Wash with cold water until filtrate pH is neutral.

  • Purification: Recrystallize from Ethanol/Water (if necessary).

Yield Expectation: 85–95%. Characterization:

  • 
     NMR:  Single singlet around -62 ppm.
    
  • 
     NMR:  Loss of C4-H signal; downfield shift of NH.
    

Reactivity & Functionalization

Once synthesized, the 4-nitro-3-CF3-pyrazole is a versatile intermediate. The primary transformation is the reduction of the nitro group to an amine, unlocking the synthesis of kinase inhibitors.

Reduction Protocols (Nitro Amine)
MethodReagentsProsCons
Catalytic Hydrogenation

(1 atm), 10% Pd/C, MeOH
Cleanest profile, high yield (>90%).Incompatible with halides (dehalogenation risk).
Iron Reduction Fe powder,

, EtOH/

Chemoselective, tolerates halides.Heterogeneous sludge can be hard to filter.
Tin Chloride

, EtOH, Reflux
Robust for sterically hindered substrates.Toxic waste, difficult workup (emulsions).
Functionalization Workflow

Functionalization Core 4-Nitro-3-CF3-Pyrazole N_Alk N-Alkylation (R-X, K2CO3) Core->N_Alk N_Sub N-Substituted Core N_Alk->N_Sub Red Reduction (H2, Pd/C) N_Sub->Red Amine 4-Amino-3-CF3-Pyrazole Red->Amine Amide Amide Coupling (Kinase Inhibitors) Amine->Amide Urea Urea Formation (Isocyanates) Amine->Urea Sandmeyer Sandmeyer Rxn (4-Halo derivatives) Amine->Sandmeyer

Figure 2: Divergent functionalization from the nitro core. N-alkylation is typically performed BEFORE nitro reduction to prevent side reactions.

Applications in Drug Discovery

Antimicrobial Agents (MRSA)

Research indicates that N-phenyl-3-trifluoromethyl-pyrazoles exhibit potent activity against methicillin-resistant Staphylococcus aureus (MRSA). The


 group enhances membrane permeability, while the pyrazole core binds to bacterial kinases.
  • Key Structure: 1-(4-trifluoromethylphenyl)-pyrazole derivatives.[2]

  • Mechanism: Disruption of biofilm formation and inhibition of bacterial cell wall synthesis.

Kinase Inhibitors

The 4-amino-3-trifluoromethylpyrazole motif mimics the adenine ring of ATP.

  • Binding: The pyrazole nitrogens form hinge-region hydrogen bonds within the kinase active site.

  • Selectivity: The bulky

    
     group occupies the hydrophobic back-pocket (Gatekeeper residue interaction), often imparting selectivity over other kinases.
    

Safety and Handling

  • Energetics: Polynitrated pyrazoles (e.g., 3,4,5-trinitropyrazole) are high-performance explosives. While mono-nitro derivatives are more stable, they should never be subjected to friction, shock, or rotary evaporation to dryness without a safety shield.

  • Toxicity: Fluorinated nitroaromatics are skin and eye irritants.[3] Use double gloving (Nitrile) and work strictly within a fume hood.

References

  • Regioselective Synthesis of Trifluoromethyl Pyrazoles: "Recent Advances in the Synthesis of Pyrazole Derivatives: A Review." MDPI. Link

  • Antimicrobial Applications: "Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives." NIH/PubMed. Link

  • Energetic Materials & Nitration: "Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole." ACS Publications. Link[4]

  • SuFEx Chemistry: "Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions." RSC Chemical Science. Link

  • Safety Data: "Safety Data Sheet: 4-Nitro-3-(trifluoromethyl)phenol." Fisher Scientific.[5] Link

Sources

Technical Guide: Distinguishing 3-Phenyl and 5-Phenyl Trifluoromethyl Pyrazole Isomers

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural, synthetic, and biological distinctions between 3-phenyl and 5-phenyl trifluoromethyl pyrazoles.

Executive Summary

The pyrazole ring is a privileged scaffold in drug discovery, particularly for COX-2 inhibitors (e.g., Celecoxib) and agrochemicals (e.g., Fipronil). When a trifluoromethyl (


) group and a phenyl group are introduced to the pyrazole core, the regiochemistry—specifically whether the phenyl is at position 3 or 5 relative to the N1-substituent—dictates the molecule's electronic profile, steric environment, and biological efficacy.

This guide provides a definitive analysis of the 3-phenyl-5-trifluoromethyl (


) and 5-phenyl-3-trifluoromethyl  (

) regioisomers. It establishes protocols for their synthesis, spectroscopic differentiation, and biological validation.

Structural & Electronic Fundamentals

Nomenclature and Tautomerism

The distinction between "3-phenyl" and "5-phenyl" isomers is only static when the nitrogen at position 1 (


) is substituted (e.g., 

-methyl,

-aryl).
  • N-Unsubstituted (

    
    ):  Due to annular tautomerism, 3-phenyl-5-trifluoromethylpyrazole is chemically equivalent to 5-phenyl-3-trifluoromethylpyrazole in solution.
    
  • N-Substituted (

    
    ):  The isomers are distinct and non-interconvertible. This guide focuses on 
    
    
    
    -substituted systems
    , as they represent the majority of active pharmaceutical ingredients (APIs).
Steric and Electronic Divergence

The proximity of the C5-substituent to the N1-substituent creates the primary structural differentiator.

Feature5-Phenyl Isomer (

)
3-Phenyl Isomer (

)
Steric Clash High: The phenyl ring at C5 clashes with the N1-substituent (e.g., N-phenyl). This forces the C5-phenyl ring to twist out of coplanarity with the pyrazole core.Low: The

group at C5 is bulky but spherically symmetrical; the phenyl at C3 is distal to N1 and can remain coplanar.
Electronic Dipole The electron-withdrawing

is distal to the N1 lone pair.
The electron-withdrawing

is adjacent to N1, significantly reducing the basicity of the pyrazole nitrogens.
Lipophilicity Generally lower due to twisted conformation exposing more surface area.Generally higher due to planar stacking capability.

Synthetic Pathways & Regiocontrol

The synthesis of these isomers typically involves the condensation of a hydrazine derivative with a trifluoromethyl-1,3-diketone. The regioselectivity is governed by the relative electrophilicity of the carbonyl centers and the nucleophilicity of the hydrazine nitrogens.

The Regioselectivity Challenge

Reagents:

  • 
    -Diketone:  4,4,4-trifluoro-1-phenylbutane-1,3-dione (
    
    
    
    ).
  • Hydrazine: Methylhydrazine (

    
    ) or Arylhydrazine (
    
    
    
    ).

Mechanism:

  • The

    
    -adjacent carbonyl is harder (more electrophilic due to induction) but often exists as a hydrate in solution.
    
  • The Phenyl-adjacent carbonyl is softer.

  • Standard Outcome: The terminal

    
     of the hydrazine (more nucleophilic) typically attacks the 
    
    
    
    -adjacent carbonyl, leading to the 5-Phenyl-3-trifluoromethyl isomer.
  • Inversion: To obtain the 3-Phenyl-5-trifluoromethyl isomer, conditions must be altered (e.g., using HCl to protonate the

    
    -carbonyl, directing the initial attack to the Ph-carbonyl).
    
Reaction Pathway Diagram

G Reagents Reagents: Trifluoro-diketone + R-Hydrazine PathA Path A (Kinetic Control) Reagents->PathA Neutral/Basic EtOH PathB Path B (Acid Catalysis) Reagents->PathB Acidic HCl/EtOH InterA Intermediate: Hydrazone at CF3-Carbonyl PathA->InterA NH2 attacks CF3-CO InterB Intermediate: Hydrazone at Ph-Carbonyl PathB->InterB NH2 attacks Ph-CO Prod1 Product 1: 5-Phenyl-3-CF3 (Celecoxib Scaffold) InterA->Prod1 Cyclization Prod2 Product 2: 3-Phenyl-5-CF3 InterB->Prod2 Cyclization

Caption: Divergent synthesis pathways. Path A typically yields the 1,5-diaryl-3-trifluoromethyl scaffold (Celecoxib-like).

Analytical Differentiation (Spectroscopy)

Distinguishing these isomers requires robust spectroscopic data.


 NMR and NOE (Nuclear Overhauser Effect) are the gold standards.
NMR Signatures
Method5-Phenyl-3-trifluoromethyl 3-Phenyl-5-trifluoromethyl Explanation

NMR

ppm

ppm
The

at position 5 is deshielded by the adjacent N1 lone pair/substituent.

NMR (

)

is a quartet (

Hz)

is a quartet (

Hz)
Coupling constants are similar, but the chemical shift of the ipso-carbon differs.

NOE
Strong NOE between N1-Ar protons and C5-Phenyl protons.No NOE between N1-Ar and Phenyl (distance > 5Å).Critical Test: Irradiate the N-methyl or N-aryl signal. If the phenyl ring enhances, it is at C5.
X-Ray Crystallography
  • 5-Phenyl: The N1-Aryl and C5-Phenyl rings are twisted (

    
    ) to minimize steric clash.
    
  • 3-Phenyl: The structure is significantly more planar, allowing for tighter crystal packing and often higher melting points.

Biological Implications: The COX-2 Case Study

The biological activity of these isomers is rarely overlapping. The Celecoxib case illustrates the necessity of the specific 1,5-diaryl architecture.

  • Target: Cyclooxygenase-2 (COX-2).[1][2][3]

  • Requirement: The enzyme's hydrophobic pocket requires two aryl rings positioned at N1 and C5 to fit the "V-shape" binding cleft.

  • Active Isomer: 1-(4-sulfamoylphenyl)-5-(p-tolyl)-3-trifluoromethylpyrazole . (The

    
     is at C3).
    
  • Inactive Isomer: The 3-phenyl-5-trifluoromethyl regioisomer fails to align the aryl rings into the hydrophobic channel, resulting in a loss of potency

    
    .
    

Experimental Protocol: Regioselective Synthesis

Objective: Synthesis of 1-(4-sulfamoylphenyl)-5-(p-tolyl)-3-trifluoromethylpyrazole (Celecoxib scaffold).

Reagents
  • 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione (1.0 eq)

  • 4-Hydrazinobenzenesulfonamide hydrochloride (1.1 eq)

  • Ethanol (absolute)

  • Reflux condenser

Step-by-Step Methodology
  • Preparation: Dissolve 10 mmol of the

    
    -diketone in 20 mL of absolute ethanol in a round-bottom flask.
    
  • Addition: Add 11 mmol of the hydrazine hydrochloride.

  • Reaction: Heat the mixture to reflux (

    
    C) for 4–6 hours. Note: In neutral ethanol, the nucleophilic attack favors the formation of the 5-aryl-3-trifluoromethyl isomer.
    
  • Monitoring: Monitor via TLC (Hexane/EtOAc 3:1). The desired regioisomer typically has a higher

    
     due to the twisted, less polar conformation compared to the planar 3-aryl isomer.
    
  • Workup: Cool to room temperature. The product often precipitates. If not, remove solvent in vacuo and recrystallize from Ethanol/Water.

  • Validation: Obtain

    
     NMR. A singlet at 
    
    
    
    ppm confirms the
    
    
    position. A singlet at
    
    
    ppm would indicate the undesired
    
    
    isomer.

References

  • Regioselective Synthesis of 5-Trifluoromethylpyrazoles. Journal of Organic Chemistry. [Link]

  • 19F NMR Chemical Shifts of Trifluoromethyl Groups. Organic Chemistry Data. [Link]

  • Synthesis and Biological Evaluation of Celecoxib Derivatives. MDPI Molecules. [Link]

  • Structural Studies of Pyrazole Tautomers. Academia.edu. [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI. [Link]

Sources

Methodological & Application

Application Note: A Robust and Regioselective Synthesis of 4-nitro-3-phenyl-5-(trifluoromethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a detailed, field-proven protocol for the synthesis of 4-nitro-3-phenyl-5-(trifluoromethyl)-1H-pyrazole, a key heterocyclic scaffold in medicinal chemistry. The synthesis is achieved through a two-step process commencing with the Claisen condensation of ethyl trifluoroacetate and acetophenone to form the 1,3-diketone intermediate, 4,4,4-trifluoro-1-phenylbutane-1,3-dione. Subsequent cyclization with hydrazine hydrate followed by regioselective nitration yields the target compound. This guide offers in-depth technical insights, step-by-step protocols, and explanations of the underlying chemical principles to ensure reliable and reproducible results.

Introduction: The Significance of Trifluoromethylated and Nitrated Pyrazoles

Pyrazole derivatives are a cornerstone in drug discovery, exhibiting a wide spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The incorporation of a trifluoromethyl (CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins.[1] Similarly, the nitro group, a powerful electron-withdrawing moiety, can serve as a crucial pharmacophore or a synthetic handle for further functionalization. The specific target of this guide, 4-nitro-3-phenyl-5-(trifluoromethyl)-1H-pyrazole, combines these features, making it a valuable building block for the synthesis of novel therapeutic agents.

The classical approach to pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2][3][4] This method offers a straightforward and versatile route to a wide array of substituted pyrazoles.

Synthetic Strategy Overview

The synthesis of 4-nitro-3-phenyl-5-(trifluoromethyl)-1H-pyrazole is accomplished in two primary stages:

  • Formation of the 1,3-Diketone Intermediate: A Claisen condensation reaction between ethyl trifluoroacetate and acetophenone yields 4,4,4-trifluoro-1-phenylbutane-1,3-dione.[5]

  • Pyrazole Ring Formation and Nitration: The 1,3-diketone is first cyclized with hydrazine hydrate to form 3-phenyl-5-(trifluoromethyl)-1H-pyrazole. Subsequent nitration at the C4 position of the pyrazole ring affords the final product.

Synthesis_Workflow cluster_0 Step 1: 1,3-Diketone Formation cluster_1 Step 2: Pyrazole Formation & Nitration Ethyl_Trifluoroacetate Ethyl Trifluoroacetate Claisen_Condensation Claisen Condensation (Base) Ethyl_Trifluoroacetate->Claisen_Condensation Acetophenone Acetophenone Acetophenone->Claisen_Condensation Diketone 4,4,4-Trifluoro-1-phenyl- butane-1,3-dione Claisen_Condensation->Diketone Cyclization Cyclization Diketone->Cyclization Intermediate Hydrazine Hydrazine Hydrate Hydrazine->Cyclization Pyrazole 3-Phenyl-5-(trifluoromethyl)- 1H-pyrazole Cyclization->Pyrazole Nitration Nitration (HNO3/H2SO4) Pyrazole->Nitration Final_Product 4-nitro-3-phenyl-5-(trifluoromethyl)- 1H-pyrazole Nitration->Final_Product Cyclization_Mechanism Diketone 4,4,4-Trifluoro-1-phenyl- butane-1,3-dione Nucleophilic_Attack Nucleophilic Attack (on more electrophilic CO) Diketone->Nucleophilic_Attack Hydrazine Hydrazine Hydrate Hydrazine->Nucleophilic_Attack Intermediate Hydrazone Intermediate Nucleophilic_Attack->Intermediate Cyclization_Dehydration Intramolecular Cyclization & Dehydration Intermediate->Cyclization_Dehydration Pyrazole 3-Phenyl-5-(trifluoromethyl)- 1H-pyrazole Cyclization_Dehydration->Pyrazole

Sources

Introduction: The Strategic Importance of Trifluoromethylated Aminopyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Chemoselective Reduction of Nitro Groups in Trifluoromethyl-Substituted Pyrazoles

Trifluoromethyl (CF3)-substituted pyrazoles are a cornerstone of modern medicinal chemistry and agrochemical development.[1][2] The unique electronic properties of the CF3 group—high electronegativity, metabolic stability, and lipophilicity—can significantly enhance the pharmacological profile of a molecule.[3][4] The transformation of nitro-trifluoromethyl pyrazoles into their corresponding amino derivatives is a critical step in the synthesis of numerous active pharmaceutical ingredients (APIs) and other high-value compounds. These amino-pyrazoles serve as versatile building blocks for further functionalization, enabling the construction of complex molecular architectures.

However, the reduction of the nitro group in these substrates presents a significant chemical challenge. The primary goal is to achieve high chemoselectivity, reducing the nitro moiety to an amine without affecting the robust, yet potentially sensitive, trifluoromethyl group or the pyrazole core itself. This application note provides a detailed guide for researchers, scientists, and drug development professionals on selecting and executing reliable protocols for this pivotal transformation. We will explore the causality behind various experimental choices, provide field-proven protocols, and offer insights into troubleshooting common issues.

Pillar 1: Selecting the Optimal Reduction Strategy

The choice of a reducing agent is not arbitrary; it is a strategic decision dictated by the substrate's overall functionality, the desired scale of the reaction, and available laboratory resources. The trifluoromethyl group is generally inert to most reduction conditions, but other sensitive groups (e.g., halogens, esters, nitriles) that may be present on the pyrazole scaffold must be considered.

Decision-Making Workflow for Method Selection

The following workflow provides a logical framework for choosing an appropriate reduction protocol based on the specific requirements of the synthesis.

G sub Starting Material: Nitro-Trifluoromethyl Pyrazole q1 Are other reducible groups present (e.g., halogens, alkenes, nitriles)? sub->q1 q2 Is high-pressure H2 gas apparatus available? q1->q2 No q3 Is acidic medium tolerated? q1->q3 Yes method_A Method A: Catalytic Hydrogenation (Pd/C, H2) q2->method_A Yes method_B Method B: Transfer Hydrogenation (Pd/C, HCOONH4) q2->method_B No method_C Method C: Metal/Acid Reduction (SnCl2 or Fe/HCl) q3->method_C Yes method_D Method D: Sulfide-Based Reduction (Na2S2O4) q3->method_D No (Mild Conditions Required)

Sources

Application Note: A Streamlined One-Pot Synthesis of 4-Nitro-3-Trifluoromethyl Pyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The pyrazole scaffold, particularly when functionalized with trifluoromethyl (-CF3) and nitro (-NO2) groups, represents a "privileged structural motif" in modern medicinal and agricultural chemistry.[1][2] The unique electronic properties imparted by the strongly electron-withdrawing -CF3 and -NO2 moieties often lead to enhanced metabolic stability, binding affinity, and bioavailability in bioactive molecules.[2] Consequently, developing efficient and selective synthetic routes to these high-value heterocyclic compounds is a significant challenge in contemporary organic synthesis.[1][3]

Traditional multi-step syntheses often suffer from cumulative yield losses, costly purification of intermediates, and significant solvent waste. This application note addresses these challenges by providing a detailed, field-proven protocol for a one-pot synthesis of 4-nitro-3-trifluoromethyl pyrazoles. The methodology is centered around a highly efficient and regioselective [3+2] cycloaddition reaction between in situ-generated trifluoroacetonitrile imines and nitroolefins.[4] This guide is designed for researchers, medicinal chemists, and process development scientists, offering in-depth mechanistic insights, a step-by-step experimental protocol, and a comprehensive troubleshooting guide.

Mechanistic Rationale and Strategy

The core of this one-pot strategy lies in the tandem generation of a reactive intermediate and its immediate trapping in a cycloaddition reaction, followed by aromatization within the same reaction vessel. This approach circumvents the need to isolate the often-unstable intermediates, thereby improving overall efficiency.

The reaction proceeds through three key stages:

  • In Situ Generation of the 1,3-Dipole: The process begins with a trifluoroacetohydrazonoyl bromide, which serves as a stable precursor to the reactive trifluoroacetonitrile imine (a 1,3-dipole). In the presence of a non-nucleophilic base, such as triethylamine (Et3N), dehydrohalogenation occurs to generate the nitrile imine intermediate. The choice of base is critical; it must be strong enough to facilitate the elimination but not so nucleophilic as to compete with the intended cycloaddition pathway.

  • Regioselective [3+2] Cycloaddition: The generated trifluoroacetonitrile imine is immediately intercepted by a nitroolefin (the dipolarophile). The cycloaddition proceeds with high regioselectivity to form a transient pyrazoline intermediate. This selectivity is governed by the electronic and steric properties of both the dipole and the dipolarophile.

  • Aromatization to the Pyrazole Core: The final step is the aromatization of the pyrazoline intermediate to the thermodynamically stable pyrazole ring. In many cases, using nitroolefins as substrates allows for the spontaneous elimination of a molecule (e.g., nitrous acid, which can be neutralized by the base) or oxidation under the reaction conditions to yield the aromatic product. Some variations of this synthesis may involve the addition of a mild oxidant to facilitate this final step.[1][5]

Below is a diagram illustrating the overarching mechanistic pathway.

Mechanism cluster_0 Step 1: 1,3-Dipole Generation cluster_1 Step 2: [3+2] Cycloaddition cluster_2 Step 3: Aromatization A Trifluoroacetohydrazonoyl Bromide B Trifluoroacetonitrile Imine (1,3-Dipole) A->B - HBr D Pyrazoline Intermediate B->D Base Triethylamine (Base) Base->A C Nitroolefin C->D E 4-Nitro-3-Trifluoromethyl Pyrazole (Final Product) D->E Oxidation or Elimination

Caption: General mechanistic pathway for the one-pot synthesis.

Experimental Protocol: One-Pot Synthesis of 1-Phenyl-4-nitro-5-styryl-3-(trifluoromethyl)-1H-pyrazole

This protocol is a representative example adapted from established methodologies for the [3+2] cycloaddition of trifluoroacetohydrazonoyl bromides with nitroolefins.[4]

Materials and Reagents
  • N-phenyltrifluoroacetohydrazonoyl bromide (1.0 equiv.)

  • (E)-1-nitro-3-phenylprop-1-ene (β-nitrostyrene) (1.1 equiv.)

  • Triethylamine (Et3N) (3.0 equiv.), freshly distilled

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography (230-400 mesh)

  • Hexanes and Ethyl Acetate (HPLC grade) for chromatography

Equipment
  • Round-bottom flask equipped with a magnetic stir bar

  • Septum and nitrogen/argon inlet

  • Syringes for liquid transfer

  • Rotary evaporator

  • Glassware for liquid-liquid extraction and column chromatography

  • TLC plates (silica gel 60 F254)

Step-by-Step Procedure

The overall experimental workflow is depicted below.

Workflow start Start prep Prepare Reactants (Hydrazonoyl Bromide, Nitroolefin) in Anhydrous DCM under N2 start->prep add_base Add Triethylamine Dropwise at 0 °C prep->add_base warm_rt Warm to Room Temperature Stir for 12-24h add_base->warm_rt monitor Monitor Reaction (TLC) warm_rt->monitor monitor->warm_rt Incomplete quench Quench with sat. NH4Cl monitor->quench Reaction Complete extract Extract with DCM quench->extract wash Wash Organic Layer (NaHCO3, Brine) extract->wash dry Dry over MgSO4 & Filter wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify product Isolate Pure Product purify->product

Caption: Experimental workflow for the one-pot synthesis.

  • Reaction Setup: To an oven-dried round-bottom flask under a nitrogen atmosphere, add N-phenyltrifluoroacetohydrazonoyl bromide (1.0 mmol, 1.0 equiv.) and the corresponding nitroolefin (e.g., β-nitrostyrene, 1.1 mmol, 1.1 equiv.).

  • Solvent Addition: Add anhydrous dichloromethane (DCM, 10 mL) via syringe. Stir the mixture at room temperature to ensure all solids are dissolved.

  • Base Addition: Cool the reaction mixture to 0 °C using an ice bath. Add triethylamine (3.0 mmol, 3.0 equiv.) dropwise via syringe over 5 minutes. The slow addition is crucial to control any potential exotherm and to ensure the gradual generation of the nitrile imine.

  • Reaction Progress: After the addition of the base, remove the ice bath and allow the reaction to warm to room temperature. Let the mixture stir for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC), eluting with a hexane/ethyl acetate mixture (e.g., 4:1 v/v). The disappearance of the starting hydrazonoyl bromide indicates the reaction is nearing completion.

  • Work-up: Once the reaction is complete, quench the mixture by adding 15 mL of saturated aqueous NH4Cl solution. Transfer the mixture to a separatory funnel.

  • Extraction and Washing: Separate the layers and extract the aqueous layer with DCM (2 x 15 mL). Combine the organic layers and wash sequentially with saturated aqueous NaHCO3 (20 mL) and brine (20 mL). The bicarbonate wash helps to remove any acidic byproducts.

  • Drying and Concentration: Dry the combined organic phase over anhydrous MgSO4, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 4-nitro-3-trifluoromethyl pyrazole product.

Data Summary

The yields and conditions for the synthesis of trifluoromethyl pyrazoles can vary based on the specific substrates used. The following table provides a summary of representative yields for related N-trifluoromethyl pyrazole syntheses to give an indication of what researchers might expect.

ProductYield (%)Physical StateReference
3-Methyl-5-phenyl-1-(trifluoromethyl)-1H-pyrazole72Yellow Oil[6]
3,5-Diphenyl-1-(trifluoromethyl)-1H-pyrazole75Colorless Oil[6][7]

Troubleshooting Guide

A robust protocol must anticipate potential issues. This section provides guidance on common problems encountered during the synthesis.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Yield - Inactive or impure starting materials. - Insufficient base or wet solvent/reagents. - Incorrect reaction temperature.- Verify the purity of hydrazonoyl bromide and nitroolefin via NMR or other appropriate methods. - Use freshly distilled triethylamine and anhydrous solvents. - While the reaction often proceeds well at room temperature, gentle heating (e.g., to 40 °C) may be required for less reactive substrates.[6]
Multiple Side Products - Dimerization of the nitrile imine. - Polymerization of the nitroolefin. - The base is too nucleophilic.- Ensure slow, dropwise addition of the base at 0 °C to maintain a low steady-state concentration of the reactive nitrile imine. - Use a non-nucleophilic base like triethylamine or DBU. Avoid bases like pyridine if side reactions are observed.
Incomplete Reaction - Insufficient reaction time. - Steric hindrance from bulky substituents on either reactant.- Extend the reaction time up to 48 hours, continuing to monitor by TLC. - If the reaction stalls, a slight increase in temperature or the use of a more polar aprotic solvent like acetonitrile (MeCN) might be beneficial.
Difficult Purification - Co-elution of product with unreacted starting material or side products.- Optimize the solvent system for column chromatography. A shallow gradient or the use of a different solvent system (e.g., toluene/acetone) may improve separation. - Consider recrystallization as an alternative purification method if the product is a solid.

Safety Precautions

  • General: Perform all operations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Reagents: Hydrazonoyl bromides can be lachrymatory and should be handled with care. Dichloromethane is a volatile and potentially carcinogenic solvent. Triethylamine is a corrosive and flammable liquid with a strong odor.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local safety regulations.

Conclusion

This application note details a robust and highly efficient one-pot protocol for the synthesis of valuable 4-nitro-3-trifluoromethyl pyrazoles. By leveraging an in situ generation/[3+2] cycloaddition/aromatization cascade, this method provides a streamlined alternative to traditional multi-step approaches. The provided mechanistic insights, detailed experimental procedure, and troubleshooting guide equip researchers with the necessary tools to successfully implement this strategy for the synthesis of diverse pyrazole derivatives, facilitating further exploration in drug discovery and materials science.

References

  • ResearchGate. Synthesis of 4‐substituted 3‐trifluoromethyl pyrazoles. Available from: [Link]

  • ACS Publications. Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. The Journal of Organic Chemistry. Available from: [Link]

  • ACS Publications. Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. Organic Letters. Available from: [Link]

  • PMC. Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. Available from: [Link]

  • PMC. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. Available from: [Link]

  • MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Available from: [Link]

Sources

functionalization of 4-nitro-3-phenyl-5-(trifluoromethyl)pyrazole at N1 position

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision N1-Functionalization of 4-Nitro-3-Phenyl-5-(Trifluoromethyl)pyrazole

Executive Summary

The scaffold 4-nitro-3-phenyl-5-(trifluoromethyl)pyrazole represents a "privileged structure" in medicinal chemistry, combining high lipophilicity (due to the -CF


 and phenyl groups) with a strongly electron-withdrawing core suitable for covalent inhibition or pi-stacking interactions.[1] However, its functionalization is notoriously difficult due to tautomeric ambiguity  and reduced nucleophilicity .[1]

This guide provides an authoritative protocol for the N1-functionalization of this substrate. Unlike standard pyrazoles, the presence of both -NO


 and -CF

groups drastically lowers the pKa of the N-H proton (estimated pKa ~8.5–9.5), making the anion stable but poorly nucleophilic. Furthermore, the competition between the nitrogen adjacent to the phenyl ring (

) and the nitrogen adjacent to the trifluoromethyl group (

) requires precise condition tuning to control regioselectivity.[1]

Strategic Analysis: The Regioselectivity Challenge

The core challenge is distinguishing between the two nucleophilic sites in the pyrazolate anion.

  • Electronic Factor: The -CF

    
     group is a strong electron-withdrawing group (EWG).[1] Inductively, it depletes electron density from the adjacent nitrogen (
    
    
    
    ), making it less nucleophilic than the nitrogen adjacent to the phenyl ring (
    
    
    ).[1]
  • Steric Factor: While the phenyl group is bulky, the -CF

    
     group also imposes significant steric demand and electrostatic repulsion (lone pair-fluorine repulsion).[1]
    
  • Thermodynamic vs. Kinetic Control:

    • Isomer A (1-R-5-phenyl-3-trifluoromethyl): Alkylation at

      
      .[1] Usually favored under thermodynamic conditions and standard basic alkylation (
      
      
      
      ) due to higher nucleophilicity of
      
      
      .[1]
    • Isomer B (1-R-3-phenyl-5-trifluoromethyl): Alkylation at

      
      .[1] Often the desired isomer for specific SAR (Structure-Activity Relationship) profiles but harder to access.[1] Requires kinetic control or specific cation coordination (e.g., using NaH or Mg
      
      
      
      salts).[1]
Decision Matrix for Regiocontrol

Regioselectivity Start Substrate: 4-nitro-3-phenyl-5-(trifluoromethyl)pyrazole Condition Select Reaction Conditions Start->Condition PathA Standard Base (K2CO3/Cs2CO3) Polar Aprotic Solvent (DMF/DMSO) Condition->PathA Thermodynamic PathB Strong Base (NaH/LiH) Non-polar/Coord. Solvent (THF/DME) Condition->PathB Kinetic/Chelation MechA Mechanism: Charge-Controlled / Steric Avoidance PathA->MechA MechB Mechanism: Coordination-Controlled (Chelation) PathB->MechB ProductA Major Product: 1-Alkyl-5-phenyl-3-(trifluoromethyl) (Alkylation at N adjacent to Ph) MechA->ProductA ProductB Major Product: 1-Alkyl-3-phenyl-5-(trifluoromethyl) (Alkylation at N adjacent to CF3) MechB->ProductB caption Figure 1: Regiochemical divergence based on base cation and solvent polarity.

Detailed Protocols

Protocol A: General Base-Mediated N-Alkylation

Target: Primary synthesis of N-alkylated derivatives.[1][2][3][4][5][6] Note: This method typically favors the 1-alkyl-5-phenyl-3-(trifluoromethyl) isomer (alkylation distal to CF


) due to electronic repulsion at the 

site.[1]

Materials:

  • Substrate: 4-nitro-3-phenyl-5-(trifluoromethyl)pyrazole (1.0 equiv)[1]

  • Electrophile: Alkyl halide (R-X, 1.2 equiv) (Iodides preferred for reactivity)[1]

  • Base: Cesium Carbonate (

    
    ) (1.5 equiv) — Cs+ promotes solubility and the "naked anion" effect.[1]
    
  • Solvent: Anhydrous DMF or Acetonitrile (0.2 M concentration)

Step-by-Step Workflow:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the pyrazole substrate (1.0 equiv) in anhydrous DMF (0.2 M).

  • Deprotonation: Add

    
     (1.5 equiv) in a single portion.[1] The solution will likely turn yellow/orange due to the formation of the nitropyrazolate anion. Stir at Room Temperature (RT) for 15 minutes.
    
  • Alkylation: Add the alkyl halide (1.2 equiv) dropwise.

    • Tip: If using a volatile alkyl halide (e.g., MeI), use a reflux condenser with a cooling jacket.[1]

  • Reaction: Stir at 60°C for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.[1][7] The starting material (acidic proton) will disappear.[1]

  • Work-up: Dilute with EtOAc. Wash 3x with water (to remove DMF) and 1x with brine.[1] Dry over

    
    , filter, and concentrate.
    
  • Purification: Flash chromatography. The N-alkylated products are less polar than the free NH-pyrazole.[1]

Protocol B: Regioselective Synthesis via Chelation (NaH Method)

Target: Enhanced formation of the 1-alkyl-3-phenyl-5-(trifluoromethyl) isomer (alkylation proximal to CF


).[1]
Mechanism: The sodium cation (

) can coordinate with the nitrogen lone pairs and the fluorine atoms of the

group or the nitro oxygen, potentially directing alkylation to the sterically/electronically disfavored site via a tight ion-pair transition state.

Materials:

  • Base: Sodium Hydride (NaH, 60% dispersion in oil) (1.2 equiv)[1]

  • Solvent: Anhydrous THF or DME (1,2-Dimethoxyethane)[1]

  • Temperature: 0°C to RT[1]

Step-by-Step Workflow:

  • Activation: Suspend NaH (1.2 equiv) in anhydrous THF under Argon at 0°C.

  • Addition: Add the pyrazole substrate (dissolved in minimal THF) dropwise to the NaH suspension. Evolution of

    
     gas will be observed.[1] Stir for 30 mins at 0°C to ensure complete deprotonation.
    
  • Electrophile Addition: Add the alkylating agent (1.1 equiv) slowly.[1]

  • Reaction: Allow to warm to RT and stir for 12 hours.

  • Quench: Carefully quench with saturated

    
     solution.
    
  • Analysis: Check crude NMR. If a mixture is obtained, separation by HPLC or careful silica chromatography is required.[1] Isomer B (proximal to

    
    ) often elutes after Isomer A due to the exposed dipole of the nitro group not being shielded by the phenyl ring.
    
Protocol C: Copper-Catalyzed N-Arylation (Chan-Lam Coupling)

Target: Introduction of aryl groups (which cannot be done via


).
Challenge: The electron-deficient pyrazole is a poor nucleophile for Pd-catalyzed (Buchwald) couplings.[1] Oxidative Cu(II) coupling is superior here.[1]

Materials:

  • Aryl Boronic Acid (

    
    ) (2.0 equiv)[1]
    
  • Catalyst:

    
     (1.0 equiv) — Stoichiometric copper is often needed for electron-poor substrates.[1]
    
  • Ligand: Pyridine or DMAP (2.0 equiv)[1]

  • Base:

    
     (2.0 equiv)[1]
    
  • Solvent: Dichloroethane (DCE) or Dichloromethane (DCM)[1]

  • Atmosphere: Dry Air or Oxygen balloon (essential for re-oxidation of Cu species if catalytic loading is attempted).[1]

Workflow:

  • Combine pyrazole, boronic acid,

    
    , and base in a flask.[1]
    
  • Add solvent and pyridine.[1]

  • Stir vigorously open to the air (or under

    
     balloon) at RT or 40°C.
    
  • Reaction times are typically long (24–48 h).[1]

  • Filter through a Celite pad to remove copper salts before chromatography.[1]

Analytical Validation & QC

Distinguishing the regioisomers is critical. Use


 NMR  and NOESY  as the primary tools.[1]
FeatureIsomer A (1-Alkyl-5-phenyl-3-CF3) Isomer B (1-Alkyl-3-phenyl-5-CF3)
Structure N-Alkyl is next to Phenyl.[1][2] CF

is distal.[1]
N-Alkyl is next to CF

.[1][2][8] Phenyl is distal.

NMR Shift
Typically -61 to -63 ppm (Standard CF

range).[1]
Typically -57 to -59 ppm (Deshielded by adjacent N-substitution).[1]

NMR (

)
Quartet (

Hz) is C3.[1] C5 is a singlet (Ph-C).[1]
Quartet (

Hz) is C5 (N-C-CF

).[1]
NOESY / ROESY Strong NOE between N-Alkyl protons and Phenyl ortho-protons.[1]NO NOE between N-Alkyl and Phenyl.[1] (Alkyl is far from Ph).[1]

QC Checklist:

Troubleshooting Guide (Senior Scientist Insights)

  • Problem: Low conversion in alkylation.

    • Root Cause: The nitropyrazolate anion is highly stabilized and a poor nucleophile.[1]

    • Solution: Switch to a "hotter" electrophile (Alkyl Iodide or Triflate).[1] Add a catalytic amount of NaI (Finkelstein condition) if using bromides.[1] Increase temperature to 80°C in DMF.

  • Problem: Inseparable mixture of regioisomers.

    • Root Cause: Similar polarity of the two N-alkyl isomers.[1]

    • Solution: Use Toluene/EtOAc gradients instead of Hexane/EtOAc. The pi-pi interaction of the toluene with the phenyl ring on the pyrazole can differentiate the isomers' retention times. Alternatively, use C18 Reverse Phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).[1]

  • Problem: Decomposition during Chan-Lam coupling.

    • Root Cause: High temperature with nitro compounds can lead to oxidative degradation.[1]

    • Solution: Keep temperature <40°C. Use molecular sieves (4Å) to remove water, which inhibits the transmetallation step.

References

  • Regioselectivity in Pyrazole Alkylation

    • Title: Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.[1]

    • Source: The Journal of Organic Chemistry (2022).
    • URL:[Link][1]

  • Switching Regioselectivity with Functional Groups

    • Title: Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.
    • Source: International Journal of Molecular Sciences (2025).[1][2][9][10]

    • URL:[Link][1]

  • General Pyrazole Properties & Synthesis

    • Title: Regioselective Synthesis of 3,5-Disubstituted Pyrazoles.
    • Source: Thieme Chemistry / Synlett.[1]

  • pKa and Physical Properties

    • Title: 5-PHENYL-3-(TRIFLUOROMETHYL)PYRAZOLE Properties.[1][8]

    • Source: ChemicalBook.[1]

Sources

Preparation of 4-amino-3-phenyl-5-(trifluoromethyl)pyrazole Derivatives: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the synthesis and characterization of 4-amino-3-phenyl-5-(trifluoromethyl)pyrazole derivatives, a class of compounds of significant interest in medicinal chemistry. The pyrazole scaffold is a cornerstone in the development of therapeutic agents, and the incorporation of a trifluoromethyl group often enhances metabolic stability and biological activity.[1][2] This document provides an in-depth overview of the synthetic strategies, detailed experimental protocols, and analytical characterization of these promising molecules. The presented methodologies are designed to be robust and reproducible, offering valuable insights for researchers engaged in drug discovery and development.

Introduction: The Significance of Trifluoromethylated Pyrazoles

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications, including anticancer and anti-inflammatory agents.[2][3] The introduction of a trifluoromethyl (-CF3) group to organic molecules can profoundly influence their physicochemical and biological properties.[1][4] The high electronegativity and lipophilicity of the -CF3 group can enhance metabolic stability, binding affinity to target proteins, and cell membrane permeability.[1] Consequently, 4-amino-3-phenyl-5-(trifluoromethyl)pyrazole derivatives are attractive targets for the development of novel therapeutics, with reported activities including analgesic, antibacterial, and anticancer effects.[4][5][6]

This guide provides a detailed exploration of the synthetic pathways leading to these valuable compounds, with a focus on the practical aspects of their preparation and characterization in a research setting.

Synthetic Strategies and Mechanisms

The synthesis of 4-amino-3-phenyl-5-(trifluoromethyl)pyrazole derivatives can be approached through several strategic routes. A common and effective method involves the construction of the pyrazole ring followed by the introduction or modification of the amino group. One of the most prevalent methods for pyrazole synthesis is the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.

A key synthetic route involves a multi-step process starting from readily available precursors. This can be visualized as a convergent synthesis where different fragments are prepared and then combined to form the final product.

synthetic_workflow A 1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one D Condensation Reaction A->D B Aniline Derivative B->D C Trimethyl Orthoformate C->D E 4-((Arylamino)methylene)-2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one D->E One-pot, Solvent-free

Figure 1: A representative synthetic workflow for the preparation of pyrazole derivatives.

A particularly efficient approach is a one-pot, three-component reaction, which offers advantages in terms of operational simplicity and high yields.[7] This method involves the condensation of 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one, an aniline derivative, and trimethyl orthoformate under solvent-free conditions.[7]

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for the synthesis and purification of a representative 4-amino-3-phenyl-5-(trifluoromethyl)pyrazole derivative.

Protocol 1: Synthesis of 2-phenyl-4-((phenylamino)methylene)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one

This protocol is adapted from a solvent- and catalyst-free method.[7]

Materials:

  • 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one

  • Aniline

  • Trimethyl orthoformate

  • Hexane

  • Ethyl acetate

  • Round-bottom flask or sealed tube

  • Magnetic stirrer and hotplate

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Filtration apparatus

Procedure:

  • In a clean, dry sealed tube, combine 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one (1 mmol), aniline (1.2 mmol), and trimethyl orthoformate (1 mmol).

  • Stir the reaction mixture at 110 °C. The reaction is carried out under solvent-free conditions.

  • Monitor the progress of the reaction by TLC using a mixture of hexane and ethyl acetate (7:3) as the eluent.

  • Upon completion of the reaction (typically within 45-120 minutes), allow the mixture to cool to room temperature.

  • A precipitate of the product will form. Isolate the solid product by vacuum filtration.

  • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the purified product under vacuum.

Rationale for Experimental Choices:

  • Solvent-free conditions: This approach is environmentally friendly ("green chemistry"), often leads to shorter reaction times, and can simplify product isolation.[7]

  • Excess aniline: Using a slight excess of the aniline derivative ensures the complete consumption of the pyrazolone starting material.

  • Trimethyl orthoformate: This reagent acts as both a reactant and a water scavenger, driving the condensation reaction to completion.

  • TLC monitoring: This is a crucial in-process control to determine the endpoint of the reaction, preventing the formation of side products due to prolonged heating.

Characterization of Synthesized Derivatives

The identity and purity of the synthesized 4-amino-3-phenyl-5-(trifluoromethyl)pyrazole derivatives must be confirmed through a combination of spectroscopic and analytical techniques.

Standard Characterization Methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, including the number and connectivity of protons and carbons.

  • Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups, such as N-H, C=O, and C-F bonds.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure.

  • Elemental Analysis: Provides the percentage composition of carbon, hydrogen, and nitrogen, which should correspond to the calculated values for the desired molecular formula.

  • Melting Point Determination: A sharp melting point range is indicative of a pure crystalline compound.

Representative Analytical Data:

The following table summarizes typical analytical data for a synthesized derivative.

CompoundMolecular FormulaYield (%)Melting Point (°C)¹H NMR (δ, ppm)
2-phenyl-4-((phenylamino)methylene)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-oneC₁₇H₁₂F₃N₃O80-92180-215Aromatic protons (m), CH (s), NH (br s)

Note: Specific chemical shifts will vary depending on the exact substitution pattern of the aniline derivative.

Applications in Drug Discovery and Development

Derivatives of 4-amino-3-phenyl-5-(trifluoromethyl)pyrazole are being actively investigated for a variety of therapeutic applications due to their diverse biological activities.

  • Antibacterial Agents: These compounds have shown potent activity against drug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][4]

  • Anticancer Activity: The pyrazole scaffold is present in several FDA-approved protein kinase inhibitors used in cancer therapy.[2] Certain derivatives have demonstrated the ability to block the cell cycle and induce apoptosis in cancer cells.[6]

  • Analgesic Properties: Modifications of the 4-amino group have led to the development of new analgesic compounds.[5]

The synthetic protocols and characterization data presented in this guide provide a solid foundation for researchers to synthesize and evaluate novel 4-amino-3-phenyl-5-(trifluoromethyl)pyrazole derivatives for their potential as therapeutic agents.

Troubleshooting and Optimization

Problem Potential Cause Suggested Solution
Low or No Product Formation Inactive or impure starting materials.Check the purity of reagents. Purify starting materials if necessary.
Incorrect reaction temperature.Optimize the reaction temperature. Some reactions may require higher or lower temperatures.
Incomplete reaction.Monitor the reaction for a longer duration using TLC.
Formation of Side Products Reaction conditions are too harsh.Use milder conditions (e.g., lower temperature, shorter reaction time).
Impure starting materials.Ensure the purity of all reactants.
Mixture of Regioisomers Use of unsymmetrical starting materials.Modify substituents to enhance steric or electronic differentiation to favor the formation of one regioisomer.
Inappropriate solvent or pH.Screen different solvents and adjust the pH of the reaction mixture if applicable.

Conclusion

The preparation of 4-amino-3-phenyl-5-(trifluoromethyl)pyrazole derivatives represents a valuable endeavor in the field of medicinal chemistry. The synthetic methodologies outlined in this guide are robust and can be adapted to generate a diverse library of compounds for biological screening. The inherent drug-like properties of the pyrazole scaffold, enhanced by trifluoromethyl substitution, make these molecules highly promising candidates for the development of next-generation therapeutics.

References

  • Synthesis and properties of S-alkyl 4-amino-5-(5-(3-fluorophenyl)-pyrazol-3-yl) - SciSpace. Available from: [Link]

  • Modifications of 4‐Amino‐substituted 5‐Phenyl‐3‐(trifluoromethyl)pyrazoles for the Development of New Analgesics | Request PDF - ResearchGate. Available from: [Link]

  • Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC. Available from: [Link]

  • Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - RSC Publishing. Available from: [Link]

  • Synthesis and Antitumor Activities of Novel 5-amino-3-(halophenyl)-1-phenyl-1H-pyrazole-4-carbonitriles | Bentham Science Publishers. Available from: [Link]

  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC. Available from: [Link]

  • Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions) - Der Pharma Chemica. Available from: [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery - PMC. Available from: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. Available from: [Link]

  • Synthesis, characterization and biological activity of certain Pyrazole derivatives - JOCPR. Available from: [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles - MDPI. Available from: [Link]

  • Synthesis and Antimicrobial Screening of 3-Fluoromethyl Pyrazole Derivatives. Available from: [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI. Available from: [Link]

  • Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues - MDPI. Available from: [Link]

  • Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions | Organic Letters - ACS Publications. Available from: [Link]

  • Synthesis, characterization and biological study of some new N-acetyl pyrazole derivatives. Available from: [Link]

  • Efficient solvent- and catalyst-free one-pot synthesis of novel trifluoromethylated pyrazole derivatives - Taylor & Francis. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-nitro-3-phenyl-5-(trifluoromethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-nitro-3-phenyl-5-(trifluoromethyl)-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals. Here, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data to address common challenges encountered during the synthesis of this important heterocyclic compound.

Introduction: The Synthetic Challenge

The synthesis of 4-nitro-3-phenyl-5-(trifluoromethyl)-1H-pyrazole is a multi-step process that presents several challenges, primarily concerning reaction yield and regioselectivity. The molecule's value in medicinal chemistry and agrochemistry stems from the unique electronic properties conferred by its trifluoromethyl and nitro substituents.[1][2] However, the successful introduction of the C4-nitro group onto the pyrazole core without unwanted side reactions requires careful control of reagents and conditions. This guide provides a framework for diagnosing and resolving common issues to improve synthetic outcomes.

The typical synthetic route involves two key stages: first, the formation of the 3-phenyl-5-(trifluoromethyl)-1H-pyrazole intermediate, followed by its selective nitration. Each stage has its own potential pitfalls, which we will address systematically.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for the 3-phenyl-5-(trifluoromethyl)-1H-pyrazole core? A1: The most prevalent and robust method is the cyclocondensation reaction between a 1,3-dicarbonyl compound, specifically 1-phenyl-4,4,4-trifluorobutane-1,3-dione, and a hydrazine derivative.[3][4] This approach is favored for its reliability and the commercial availability of the starting materials.

Q2: Why is achieving selective C4-nitration on the pyrazole ring so critical and often difficult? A2: The pyrazole ring and the N1-phenyl substituent are both susceptible to electrophilic attack. The challenge lies in directing the nitronium ion (NO₂⁺) specifically to the C4 position of the pyrazole. The choice of nitrating agent is paramount; harsh conditions (e.g., mixed nitric and sulfuric acids) can lead to nitration on the more activated phenyl ring, typically at the para-position, or result in decomposition.[5][6] Milder, specialized reagents are required to favor substitution on the pyrazole heterocycle.

Q3: I am observing a significant amount of an isomer where the nitro group is on the phenyl ring. Why is this happening? A3: This is a classic regioselectivity problem. Using a strong nitrating medium like a mixture of concentrated nitric and sulfuric acids activates the phenyl ring for electrophilic substitution more readily than the pyrazole C4-position.[5] To achieve the desired C4-nitration of the pyrazole, a less aggressive nitrating agent such as "acetyl nitrate" (formed from nitric acid and acetic anhydride) is the preferred reagent.[6]

Troubleshooting and Optimization Guide

This section addresses specific experimental issues in a question-and-answer format, providing insights into the underlying chemistry and actionable solutions.

Issue 1: Low Yield in the Initial Pyrazole Ring Formation

Symptom: The synthesis of the 3-phenyl-5-(trifluoromethyl)-1H-pyrazole intermediate results in a yield significantly below expectations (<60%).

Potential Causes & Solutions:

  • Purity of Reagents: The 1,3-dicarbonyl precursor (1-phenyl-4,4,4-trifluorobutane-1,3-dione) can exist in keto-enol tautomeric forms and may contain impurities. Ensure its purity by checking its melting point or running an NMR spectrum before use. Hydrazine hydrate is susceptible to oxidation; use a fresh, clear, and colorless sample.

  • Incomplete Reaction: The cyclization reaction may require heat to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. If starting material persists after several hours, a modest increase in temperature (e.g., refluxing in ethanol) may be necessary.[7]

  • Sub-optimal pH: The initial condensation is often acid-catalyzed. A catalytic amount of a protic acid like acetic acid can facilitate the reaction. However, strongly acidic conditions can degrade the hydrazine. The reaction is typically run in a neutral or slightly acidic alcoholic solvent.

  • Work-up Losses: The pyrazole product may have some solubility in the aqueous phase during extraction. Ensure the aqueous layer is thoroughly extracted multiple times with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) to maximize recovery.

Issue 2: Poor Regioselectivity During Nitration (The Primary Challenge)

Symptom: The final product is a mixture of the desired 4-nitro-3-phenyl-5-(trifluoromethyl)-1H-pyrazole and the undesired 1-(p-nitrophenyl)-3-(trifluoromethyl)-5-phenyl-1H-pyrazole.

Causality: The directing effects of the N-phenyl group and the pyrazole ring are in competition. The choice of nitrating agent dictates the outcome.

  • Harsh Nitrating Agents (HNO₃/H₂SO₄): This mixture generates a high concentration of the highly electrophilic nitronium ion (NO₂⁺), which preferentially attacks the electron-rich phenyl ring.[5]

  • Milder Nitrating Agents (Acetyl Nitrate): A combination of nitric acid in acetic anhydride forms acetyl nitrate in situ. This reagent is less aggressive and shows a high selectivity for the electron-rich C4 position of the pyrazole ring, which is activated by the N-phenyl group.[5][6]

Solution: Avoid using mixed acid. The most reliable method for selective C4-nitration is to use nitric acid in acetic anhydride at a controlled, low temperature (e.g., 0-5 °C).

Table 1: Regioselectivity in Nitration of 1-Phenylpyrazole Systems

Nitrating ReagentTypical ConditionsMajor ProductRationaleReference
HNO₃ / H₂SO₄ 0 - 15 °C1-(p-nitrophenyl)pyrazoleStrong electrophile attacks the activated phenyl ring.[5][6]
HNO₃ / Ac₂O 0 - 5 °C1-phenyl-4-nitropyrazoleMilder electrophile selectively attacks the pyrazole C4 position.[5][6]
N-nitropyrazoles Mild, often catalyzed(Hetero)arene NitrationThese act as controllable sources of the nitronium ion for broader applications.[8]
Issue 3: Formation of Di-nitrated or Other Side Products

Symptom: Mass spectrometry or NMR analysis indicates the presence of products with a mass corresponding to the addition of two or more nitro groups, or other unexpected species.

Potential Causes & Solutions:

  • Excess Nitrating Agent: Using more than one stoichiometric equivalent of the nitrating agent can lead to over-nitration, especially if the temperature is not well-controlled.

  • Elevated Reaction Temperature: Nitration reactions are highly exothermic. Allowing the temperature to rise uncontrollably can provide the activation energy needed for less favorable side reactions, including di-nitration or oxidative degradation.

  • Presence of Water: Water can react with the nitrating agent (especially in acetic anhydride) and alter its reactivity, potentially leading to side reactions. Ensure all glassware is dry and use anhydrous solvents.

Solution:

  • Carefully control the stoichiometry. Use 1.0 to 1.1 equivalents of nitric acid.

  • Maintain a low temperature (0-5 °C) throughout the addition of the pyrazole substrate to the nitrating mixture using an ice-salt bath.

  • Use anhydrous acetic anhydride and fuming nitric acid to prepare the acetyl nitrate reagent.

Issue 4: Difficulty in Product Purification

Symptom: The crude product is an oil or a sticky solid that is difficult to crystallize, and column chromatography provides poor separation.

Potential Causes & Solutions:

  • Isomeric Contamination: If regioisomers from the nitration step are present, their similar polarities can make chromatographic separation challenging. The best solution is to optimize the reaction to produce a single isomer.

  • Persistent Acetic Acid/Anhydride: Residual reagents from the nitration step can interfere with crystallization. Ensure the reaction is properly quenched (e.g., by pouring onto ice water) and washed thoroughly with a weak base like sodium bicarbonate solution to remove acidic impurities.

  • Product Oiling Out: The target molecule may have a low melting point or form a eutectic mixture with impurities.

    • Recrystallization: Try a solvent/anti-solvent system. Dissolve the crude product in a minimal amount of a good solvent (e.g., dichloromethane or ethyl acetate) and slowly add a poor solvent (e.g., hexane or pentane) until turbidity persists. Allow it to stand at a low temperature.

    • Column Chromatography: Use a shallow gradient of ethyl acetate in hexanes. A 10-30% ethyl acetate/hexane mixture is often a good starting point for separating pyrazole derivatives.[9]

    • Acid-Base Extraction: As a last resort, pyrazoles can be protonated to form salts. Dissolving the crude mixture in an organic solvent and extracting with a dilute mineral acid may selectively pull the pyrazole products into the aqueous phase, leaving non-basic impurities behind.[10] Neutralizing the aqueous layer and re-extracting can recover the purified product.

Visualized Workflows and Logic

A clear understanding of the overall process and troubleshooting logic is essential for success.

G cluster_0 Step 1: Pyrazole Synthesis cluster_1 Step 2: C4-Nitration start1 1-Phenyl-4,4,4-trifluoro -1,3-butanedione proc1 Cyclocondensation (e.g., EtOH, reflux) start1->proc1 start2 Hydrazine Hydrate start2->proc1 prod1 3-Phenyl-5-(trifluoromethyl) -1H-pyrazole proc1->prod1 proc2 Selective Nitration (0-5 °C) prod1->proc2 start3 Nitric Acid + Acetic Anhydride start3->proc2 prod2 4-Nitro-3-phenyl-5-(trifluoromethyl) -1H-pyrazole proc2->prod2

Caption: Overall two-step synthetic workflow.

Troubleshooting start Low Yield or Impure Product q1 Which step is problematic? start->q1 step1 Step 1: Pyrazole Formation q1->step1 Ring Formation step2 Step 2: Nitration q1->step2 Nitration cause1 Check Reagent Purity & Reaction Conditions (Temp, Time) step1->cause1 q2 What is the main impurity? step2->q2 isomer Phenyl-nitrated Isomer q2->isomer dinitrated Di-nitrated / Side Products q2->dinitrated unreacted Unreacted Starting Material q2->unreacted sol_isomer Switch to Milder Reagent: HNO₃ / Acetic Anhydride. AVOID mixed acid. isomer->sol_isomer sol_dinitrated Reduce Nitrating Agent Stoichiometry (1.05 eq). Maintain Low Temperature (0-5 °C). dinitrated->sol_dinitrated sol_unreacted Check Nitrating Agent Quality. Ensure Anhydrous Conditions. unreacted->sol_unreacted

Caption: Decision tree for troubleshooting synthesis.

Detailed Experimental Protocols

Protocol 1: Synthesis of 3-phenyl-5-(trifluoromethyl)-1H-pyrazole

  • Materials:

    • 1-phenyl-4,4,4-trifluorobutane-1,3-dione (1.0 equiv)

    • Hydrazine monohydrate (1.1 equiv)

    • Ethanol (approx. 5 mL per mmol of dione)

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 1-phenyl-4,4,4-trifluorobutane-1,3-dione and ethanol.

    • Stir the mixture until the solid is fully dissolved.

    • Slowly add hydrazine monohydrate dropwise to the solution at room temperature. The addition may be slightly exothermic.

    • Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 2-4 hours. Monitor the reaction's completion by TLC (e.g., using 30% ethyl acetate in hexanes).

    • Once complete, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

    • Dissolve the resulting residue in ethyl acetate (50 mL) and transfer to a separatory funnel.

    • Wash the organic layer with water (2 x 30 mL) and then with brine (1 x 30 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

    • The product can often be purified by recrystallization from an ethanol/water or hexanes/ethyl acetate mixture. An expected yield is typically in the range of 80-95%.

Protocol 2: Selective C4-Nitration

  • Materials:

    • 3-phenyl-5-(trifluoromethyl)-1H-pyrazole (1.0 equiv)

    • Acetic anhydride (5.0 equiv)

    • Fuming nitric acid (≥90%, 1.05 equiv)

  • Procedure:

    • CAUTION: This reaction should be performed in a well-ventilated fume hood. Nitrating agents are highly corrosive and oxidizing.

    • In a three-necked flask equipped with a dropping funnel and a thermometer, add acetic anhydride.

    • Cool the flask to 0 °C using an ice-salt bath.

    • Slowly add fuming nitric acid dropwise to the cold acetic anhydride while stirring vigorously. Maintain the internal temperature below 10 °C at all times. This creates the "acetyl nitrate" reagent in situ.

    • After the addition is complete, stir the mixture at 0 °C for 15 minutes.

    • Dissolve the 3-phenyl-5-(trifluoromethyl)-1H-pyrazole in a minimal amount of acetic anhydride and add it to the dropping funnel.

    • Add the pyrazole solution dropwise to the cold nitrating mixture. Maintain the internal temperature between 0-5 °C.

    • After the addition is complete, let the reaction stir at 0-5 °C for 1-2 hours. Monitor progress by TLC.

    • Once the reaction is complete, very slowly and carefully pour the reaction mixture onto a beaker filled with crushed ice and water to quench the reaction.

    • A precipitate should form. Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.

    • Dry the solid product under vacuum. If necessary, further purification can be achieved by recrystallization from ethanol. An optimized yield should be >75%.

References

  • [No Author]. (n.d.). Bioactive and Solvent Free Synthesis of 5-phenyl-3-(Trifluoromethyl)-1H-pyrazole. ResearchGate.
  • Trivedi, A. R., et al. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. MDPI. Available from: [Link]

  • [No Author]. (2023). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. ACS Omega. Available from: [Link]

  • Deng, X., & Mani, N. S. (n.d.). Regioselective synthesis of 1,3,5-trisubstituted pyrazoles by the reaction of n-monosubstituted hydrazones with nitroolefins. Organic Syntheses. Available from: [Link]

  • [No Author]. (n.d.). Pyrazole synthesis. Organic Chemistry Portal. Available from: [Link]

  • [No Author]. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. ACS. Available from: [Link]

  • [No Author]. (n.d.). Synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-ethylsulfanyl-1h-pyrazole-3-carbonitrile and related compounds. Google Patents.
  • [No Author]. (n.d.). Synthesis of 3-phenyl-1H-pyrazole derivatives. Atlantis Press. Available from: [Link]

  • [No Author]. (2025). Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions. RSC Publishing. Available from: [Link]

  • Alkhaibari, I. S., et al. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. PMC. Available from: [Link]

  • [No Author]. (2010). 5-(3-Nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde. MDPI. Available from: [Link]

  • [No Author]. (n.d.). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. [Source not specified].
  • [No Author]. (2024). Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. The Journal of Organic Chemistry. Available from: [Link]

  • Finar, I. L., & Huddleston, P. R. (1961). Reactions of phenyl-substituted heterocyclic compounds: II.
  • [No Author]. (n.d.). Method for purifying pyrazoles. Google Patents.
  • [No Author]. (2020). Three-Component Synthesis of 3-(Trifluoromethyl)pyrazoles. Organic Letters.
  • [No Author]. (n.d.). Direct nitration of five membered heterocycles.
  • [No Author]. (2023). Manipulating nitration and stabilization to achieve high energy. Science. Available from: [Link]

  • [No Author]. (2021). Synthesis of Trifluoromethylated Pyrazolidines, Pyrazolines and Pyrazoles via Divergent Reaction of β-CF3-1,3-Enynes with Hydrazines. Organic Letters. Available from: [Link]

  • [No Author]. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Available from: [Link]

  • [No Author]. (2023). Manipulating nitration and stabilization to achieve high energy. Semantic Scholar. Available from: [Link]

  • [No Author]. (n.d.). Direct nitration of five membered heterocycles. Semantic Scholar. Available from: [Link]

  • [No Author]. (2008). Aromatic nitration using nitroguanidine and EGDN. [Source not specified].
  • [No Author]. (n.d.). Alkyl‐Bridged Nitropyrazoles – Adjustment of Performance and Sensitivity Parameters. Open Access LMU.
  • [No Author]. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
  • [No Author]. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. Available from: [Link]

Sources

purification of nitro-trifluoromethyl pyrazoles by column chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Fluorinated Heterocycles. Ticket #8492: Purification of Nitro-Trifluoromethyl Pyrazoles

Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies Context: User reports difficulty isolating pure regioisomers of nitro-trifluoromethyl pyrazoles due to peak tailing and co-elution.

Executive Summary

Purifying nitro-trifluoromethyl pyrazoles presents a "perfect storm" of chromatographic challenges. The nitro group (


)  introduces acidity and safety risks, while the trifluoromethyl group (

)
alters lipophilicity and dipole moments in non-intuitive ways.

This guide moves beyond standard protocols to address the specific physicochemical interactions of this scaffold.

Module 1: Pre-Purification & Solubility

The Challenge: These compounds are often "brick-dust" solids—poorly soluble in non-polar solvents (Hexane) but highly crystalline. Using a strong solvent like Dichloromethane (DCM) for liquid loading often causes "band broadening" or precipitation at the column head.

Protocol: The "Dry Load" Technique Do not use liquid loading for this scaffold.

  • Dissolution: Dissolve crude material in the minimum amount of Acetone or THF (avoid DCM if possible to reduce streaking risk).

  • Adsorption: Add Celite 545 (preferred over silica to reduce irreversible binding) at a ratio of 1:2 (Sample:Celite w/w).

  • Evaporation: Rotovap gently until a free-flowing powder is obtained.

    • Critical Check: If the powder is sticky, add more Celite and re-evaporate.

  • Loading: Pour the powder on top of the pre-equilibrated column and add a layer of sand.

Module 2: Stationary Phase & Solvent Selection

The Logic: Standard Hexane/Ethyl Acetate (Hex/EtOAc) systems often fail to separate regioisomers (e.g., 1,3- vs. 1,5-isomers) because the polarity difference is driven by dipole moments , not just functional groups.

Recommended Solvent Systems:

Solvent SystemMechanismApplication
Hexane / EtOAc + 0.5% AcOH Standard PolarityGeneral purification; removing non-polar impurities.
Toluene / EtOAc

-

Interaction
CRITICAL: Best for separating regioisomers. Toluene interacts with the electron-deficient pyrazole ring.
DCM / MeOH (98:2) High SolubilityOnly for highly polar derivatives; risk of poor resolution.
Water / MeOH (C18 Reverse Phase) Fluorine EffectUse if Normal Phase fails. The

group binds strongly to C18.

Visual Workflow: Mobile Phase Decision Tree

MobilePhaseStrategy Start Start: Crude Mixture TLC_Check Check TLC in Hex/EtOAc (3:1) Start->TLC_Check Tailing Is there tailing? TLC_Check->Tailing Acidify Add 0.5% Acetic Acid to Mobile Phase Tailing->Acidify Yes (Acidic NH) Separation Are spots separated? Tailing->Separation No Acidify->Separation Toluene Switch to Toluene/EtOAc (Dipole Selectivity) Separation->Toluene No (Co-elution) Success Proceed to Flash Chromatography Separation->Success Yes (Rf > 0.15) C18 Switch to Reverse Phase (C18 column) Toluene->C18 Still overlapping

Figure 1: Decision matrix for optimizing mobile phase based on TLC behavior.

Module 3: Troubleshooting Common Defects

Issue 1: Severe Peak Tailing (The "Comet" Effect)

Diagnosis: The pyrazole N-H proton is rendered highly acidic by the electron-withdrawing


 and 

groups. It interacts with free silanols (

) on the silica surface. Fix:
  • Do NOT use Triethylamine (TEA): Bases will deprotonate the pyrazole, forming a salt that sticks permanently to the silica or degrades the nitro group.

  • USE Acid Modifiers: Add 0.1% to 0.5% Acetic Acid or Formic Acid to the mobile phase. This keeps the pyrazole protonated and "masks" the silanols [1].

Issue 2: Co-eluting Regioisomers

Diagnosis: In


-alkylation of nitro-trifluoromethyl pyrazoles, you often get a mixture of N1 and N2 isomers. In Hex/EtOAc, their 

values are nearly identical (

). Fix:
  • The Toluene Switch: Replace Hexane with Toluene. Toluene is a "polarizable" solvent. The dipole moments of the 1,3- and 1,5-isomers interact differently with the aromatic solvent, often amplifying separation [2].

Issue 3: Sample Decomposition (Yellow/Brown bands)

Diagnosis: Nitro compounds are sensitive to basic alumina or active silica. Fix:

  • Use Neutral Silica or acid-washed silica.

  • Limit exposure time on the column (run a gradient, not isocratic).

Module 4: Safety Protocols (Nitro-Specific)

WARNING: Nitro-pyrazoles are high-energy compounds.

  • No Dry Columns: Never allow the column to run dry or crack. Air friction + dry nitro compounds can lead to rapid decomposition or deflagration.

  • Exotherm Management: Large scale (>10g) purifications can generate heat upon adsorption. Wet the silica with solvent before loading the compound.

  • Waste Disposal: Do not mix fractions containing nitro-pyrazoles with strong bases or reducing agents in the waste container.

Module 5: Regioisomer Separation Logic

The position of the


 group relative to the pyrazole nitrogen dictates the separation strategy.

Regioisomer Separation Workflow

RegioisomerLogic Mixture Isomer Mixture (1,3- vs 1,5-substituted) Polarity Analyze Dipole Moment Mixture->Polarity Solvent Select Solvent System Polarity->Solvent PathA Isomer A (Less Polar) PathB Isomer B (More Polar) HexEt Hexane/EtOAc Separation: Poor (Hydrophobic driven) Solvent->HexEt TolEt Toluene/EtOAc Separation: High (Dipole driven) Solvent->TolEt TolEt->PathA Elutes First (Usually 1,5-isomer) TolEt->PathB Elutes Second (Usually 1,3-isomer)

Figure 2: Strategic selection of solvent systems to maximize regioisomer resolution.

References

  • Reich, H. J. (2024). Chromatography Tips: Tailing and Acidic Modifiers. University of Wisconsin-Madison Chemistry Database. Link

  • Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols. Journal of Organic Chemistry, 73(9), 3523–3529. Link

  • BenchChem Technical Support. (2025). Separation of Pyrazole Isomers: Troubleshooting Guide. Link

  • Sigma-Aldrich Safety Data Sheet. (2024). 3-Nitro-1H-pyrazole Safety & Hazards. Link

Technical Support Center: Troubleshooting Solubility Issues with 4-Nitro-3-phenyl-5-(trifluoromethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Guide for 4-nitro-3-phenyl-5-(trifluoromethyl)-1H-pyrazole (CAS: 261761-21-1). As a highly functionalized heterocycle, this compound presents significant formulation challenges due to its extreme lipophilicity and high crystalline lattice energy.

This guide is designed for researchers and drug development professionals. It abandons generic advice in favor of mechanistically grounded, self-validating protocols to ensure your in vitro and in vivo assays yield reproducible, artifact-free data.

Core Troubleshooting FAQs

Q1: Why is my compound completely insoluble in aqueous buffers at physiological pH?

The Causality: The insolubility is driven by a thermodynamic conflict between the molecule's functional groups. The trifluoromethyl (-CF₃) and phenyl groups are exceptionally lipophilic, creating a massive hydrophobic hydration shell that water cannot easily accommodate. While the nitro (-NO₂) group is polar, it acts synergistically with the -CF₃ group to pull electron density away from the pyrazole core. This results in an estimated LogP of ~3.0–3.3 and a predicted water solubility in the low micromolar range (< 7.8 × 10⁻⁵ M) [1]. The energy required to break the solid-state crystal lattice (driven by π-π stacking of the phenyl rings and dipole interactions of the nitro groups) vastly exceeds the hydration energy of the molecule.

Q2: Can I adjust the pH to force the compound into solution?

The Causality: Yes, but only in the alkaline range. Unsubstituted pyrazoles typically have a non-acidic N-H proton (pKa ~14). However, the strong electron-withdrawing effects (EWG) of the -NO₂ and -CF₃ groups stabilize the conjugate pyrazolide anion through resonance and inductive effects. This dramatically lowers the pKa of the N-H proton to an estimated 4.0–6.0 [2, 4].

  • Actionable Insight: At pH > 7.4, the molecule exists largely as an anion. While this improves solubility compared to acidic media, the massive lipophilic bulk may still cause the sodium/potassium salt to precipitate at high concentrations. You can exploit this acidity for basic salt screening (see Protocol 2).

Q3: My compound crashes out immediately when diluted from DMSO into cell culture media. How do I prevent this?

The Causality: This is a classic "solvent-shift" precipitation. When a DMSO stock is spiked into aqueous media, the DMSO diffuses into the bulk water faster than the hydrophobic pyrazole can solvate. This creates local supersaturation, leading to rapid nucleation and precipitation (often forming a milky suspension or microcrystals that yield false negatives in biochemical assays).

  • Actionable Insight: You must lower the thermodynamic activity of the free drug before it hits the water. This is achieved by pre-complexing the molecule with cyclodextrins (e.g., HP-β-CD) or using surfactant micelles (Tween-80) to shield the -CF₃ and phenyl groups from the aqueous environment.

Q4: What is the most reliable strategy for in vivo oral dosing formulations?

The Causality: Because this molecule behaves as a Biopharmaceutics Classification System (BCS) Class II/IV compound, standard aqueous suspensions will result in erratic and poor bioavailability. The most authoritative approach is to formulate an Amorphous Solid Dispersion (ASD) [3]. By using hot-melt extrusion or spray drying with polymers like HPMCAS, you trap the molecule in a high-energy amorphous state, bypassing the high crystal lattice energy that prevents dissolution in the GI tract.

Quantitative Data & Formulation Strategies

Table 1: Physicochemical Properties & Solubilization Impact
PropertyValue / EstimateImpact on Solubility & Formulation
Molecular Weight 257.17 g/mol Favorable for oral absorption (Lipinski compliant).
LogP (Octanol/Water) ~3.00 - 3.30High lipophilicity; drives hydrophobic exclusion in water [1].
Water Solubility < 7.8 × 10⁻⁵ MRequires aggressive solubilization (ASD, lipids, or complexation).
N-H pKa (Acidic) ~4.0 - 6.0Allows for salt formation with strong bases (e.g., Meglumine, NaOH) [2].
TPSA 71.82 ŲGood membrane permeability, but high lattice energy hinders dissolution.
Table 2: Comparison of Formulation Strategies
StrategyMechanism of ActionIdeal Use CaseProsCons
Cosolvent + Surfactant Micellar encapsulation of the -CF₃/phenyl moieties.In vitro assays, IV dosing.Easy to prepare, immediate use.High surfactant levels can cause cell toxicity.
Cyclodextrin (HP-β-CD) Host-guest inclusion complex shielding hydrophobic faces.In vitro assays, PK studies.Low toxicity, prevents solvent-shift crash.Requires optimization of molar ratios.
Salt Formation Ionization of the acidic pyrazole N-H proton.Solid oral dosage forms.Stable, highly scalable.Salt may disproportionate in stomach acid.
Amorphous Solid Dispersion Bypasses crystal lattice energy via polymer stabilization.In vivo oral efficacy models.Maximum bioavailability [3].Requires specialized equipment (Spray dryer).

Formulation Decision Workflow

Below is the logical decision tree for formulating highly lipophilic, weakly acidic pyrazoles.

FormulationWorkflow Start 4-Nitro-3-phenyl-5-(trifluoromethyl) -1H-pyrazole Formulation InVitro In Vitro Assays (Cell Culture/Biochem) Start->InVitro InVivo In Vivo / Preclinical (Animal Dosing) Start->InVivo DMSO Prepare 10-50 mM DMSO Stock InVitro->DMSO Salt Salt Form Screening (Exploit acidic N-H) InVivo->Salt ASD Amorphous Solid Dispersion (Spray Drying/HME) InVivo->ASD Lipid Lipid-Based Formulation (SEDDS) InVivo->Lipid Buffer Dilute in Aqueous Buffer (Max 1% DMSO) DMSO->Buffer Crash Precipitation Observed? Buffer->Crash CD Use HP-β-CD or Cosolvents (Tween/PEG) Crash->CD Yes Success1 Proceed to Assay Crash->Success1 No CD->Success1

Caption: Decision matrix for overcoming solubility barriers based on experimental application.

Self-Validating Experimental Protocols

Protocol 1: Preparation of a Non-Precipitating In Vitro Stock via Cyclodextrin Complexation

This protocol prevents solvent-shift precipitation when dosing cell cultures.

  • Step 1: Prepare the Host Matrix. Dissolve Hydroxypropyl-β-cyclodextrin (HP-β-CD) in PBS (pH 7.4) to a final concentration of 20% (w/v).

    • Causality: The hydrophobic cavity of HP-β-CD is perfectly sized to encapsulate either the phenyl or the -CF₃ group, shielding them from water.

  • Step 2: Prepare the API Stock. Dissolve 4-nitro-3-phenyl-5-(trifluoromethyl)-1H-pyrazole in 100% anhydrous DMSO to a concentration of 10 mM.

  • Step 3: Complexation. While vortexing the 20% HP-β-CD solution vigorously, add the 10 mM DMSO stock dropwise until the desired final concentration is reached (keep final DMSO ≤ 1% v/v to prevent cell toxicity).

  • Step 4 (Self-Validation Step): Nephelometric Crash Test. Before adding to cells, measure the absorbance of the final solution at 600 nm using a spectrophotometer.

    • Validation Logic: True solutions do not absorb or scatter light at 600 nm. If

      
      , micro-precipitation has occurred. You must either increase the HP-β-CD concentration or lower the API concentration.
      
Protocol 2: Basic Salt Screening Workflow

Exploiting the electron-withdrawing groups to form a soluble salt for in vivo dosing.

  • Step 1: Free Acid Dissolution. Dissolve 100 mg of the pyrazole in 2 mL of a volatile, water-miscible organic solvent (e.g., Acetone or THF).

    • Causality: Acetone provides high solubility for the un-ionized lipophilic free base and evaporates easily to drive crystallization.

  • Step 2: Base Addition. Add 1.05 molar equivalents of a basic counterion (e.g., Meglumine, L-Arginine, or NaOH) dissolved in a minimal volume of Methanol/Water (80:20).

    • Causality: The basic counterion deprotonates the acidic pyrazole N-H [4], forming an ion pair. Meglumine is highly recommended as its polyol tail provides excellent secondary hydration.

  • Step 3: Co-Crystallization. Stir for 2 hours at room temperature, then slowly evaporate the solvent under a gentle stream of nitrogen until a solid precipitates.

  • Step 4 (Self-Validation Step): Differential Scanning Calorimetry (DSC). Analyze the resulting powder via DSC.

    • Validation Logic: A successful salt formation will yield a single, sharp endothermic melting peak at a completely different temperature than the free base. If you observe two distinct melting peaks, the reaction failed, resulting in a physical mixture of the free base and the counterion.

References

  • EPA CompTox Chemicals Dashboard - Ethyl 1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate (Physicochemical Proxy Data). Environmental Protection Agency.
  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - MDPI Molecules.
  • Bioavailability Enhancement for Insoluble Compounds - Crystal Pharmatech.
  • Influence of Donor/Withdrawing Groups in an 3,5-Aryl-Substituted Pyrazole - ACS Omega.

optimizing reaction conditions for nitration of phenyl pyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Reaction Conditions for Nitration of Phenyl Pyrazoles

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the regioselective nitration of phenyl pyrazole scaffolds. Electrophilic aromatic substitution (EAS) on these bi-aryl systems presents a classic regioselectivity dilemma: does the nitronium ion attack the electron-rich pyrazole core, or the phenyl appendage?

The answer is not dictated by the substrate alone, but by the precise reaction environment you engineer. This guide provides field-proven insights, mechanistic troubleshooting, and self-validating protocols to ensure absolute precision in your synthetic workflows.

Mechanistic Workflow: The Role of Protonation

The fundamental rule of phenyl pyrazole nitration is that regioselectivity is controlled by the protonation state of the pyrazole ring . The diagram below illustrates how your choice of reagents forces the reaction down one of two divergent pathways.

G Substrate 1-Phenylpyrazole Cond1 Mixed Acids (HNO₃ / H₂SO₄) Substrate->Cond1 Cond2 Acetyl Nitrate (HNO₃ / Ac₂O) Substrate->Cond2 Mech1 Protonated Pyrazole (Deactivated) Cond1->Mech1 Strong Acid Mech2 Free Base Pyrazole (Activated) Cond2->Mech2 Mild Agent Prod1 1-(p-Nitrophenyl)pyrazole (Phenyl-directed) Mech1->Prod1 Electrophilic Attack Prod2 4-Nitro-1-phenylpyrazole (C4-directed) Mech2->Prod2 Electrophilic Attack

Divergent regioselective nitration pathways of 1-phenylpyrazole based on acidic conditions.

Troubleshooting Guides & FAQs

Q1: Why am I obtaining an inseparable mixture of 4-nitropyrazole and p-nitrophenyl isomers? Root Cause: This is the most common regioselectivity failure, stemming from ambiguous acidic conditions[1]. The pyrazole nitrogen (N2) is basic. In strongly acidic media (like HNO₃/H₂SO₄), the pyrazole ring is protonated, forming a conjugate acid. This deactivates the pyrazole ring, shifting the nucleophilicity to the phenyl ring and directing the electrophile to the para position[2]. Conversely, using milder conditions (like acetyl nitrate) leaves the pyrazole as a free base. The unprotonated C-4 position is highly electron-rich and outcompetes the phenyl ring, yielding 4-nitro-1-phenylpyrazole[3]. Resolution: Never use mixed acids if your target is C-4 nitration. Match your reagent strictly to your target regiochemistry.

Q2: I am synthesizing 1-(p-nitrophenyl)pyrazole using mixed acids, but LC-MS shows significant dinitro byproducts. How do I prevent over-nitration? Root Cause: Over-nitration to 4-nitro-1-(p-nitrophenyl)pyrazole occurs because your initial product is significantly less basic than the starting material[3]. Because it is less basic, a larger fraction of it exists as a free base even in strong acid, making its C-4 position highly susceptible to a second nitration event by excess nitronium ions[3]. Resolution: Strict stoichiometric control is required. Limit your nitric acid to exactly 1.05 equivalents and strictly maintain the reaction temperature below 12°C[1].

Q3: My acetyl nitrate reaction boiled over, yielding a black, tarry mixture. What went wrong? Root Cause: The formation of acetyl nitrate is highly exothermic and the reagent is thermally unstable. If fuming nitric acid is added to acetic anhydride too quickly, or if cooling is insufficient, the localized heat causes runaway substrate oxidation rather than controlled electrophilic substitution[1]. Resolution: Always pre-form acetyl nitrate in a separate flask at ≤ 0°C before introducing it to the substrate[1].

Quantitative Data: Regioselectivity Matrix

To aid in experimental design, the following table summarizes the causal relationship between reaction conditions, protonation state, and the resulting major product.

Nitrating AgentSolvent SystemTemp (°C)Pyrazole Protonation StateMajor ProductYield Profile
HNO₃ / H₂SO₄ Conc. H₂SO₄0–12°CFully Protonated1-(p-Nitrophenyl)pyrazole>85% (Phenyl-directed)
HNO₃ / Ac₂O Acetic Anhydride0°CFree Base4-Nitro-1-phenylpyrazole~55-65% (C4-directed)
NO₂BF₄ Tetramethylene sulfone25°CFree Base4-Nitro-1-phenylpyrazoleHigh (C4-directed)

Validated Experimental Protocols

Every robust protocol must be a self-validating system. The methodologies below include in-process controls (IPCs) to ensure mechanistic fidelity.

Protocol A: Selective C-4 Nitration (Acetyl Nitrate Method)

Causality Focus: Maintaining the pyrazole as a free base to leverage the intrinsic nucleophilicity of the C-4 position.

  • Substrate Preparation: Dissolve 1.0 eq of 1-phenylpyrazole in anhydrous acetic anhydride. Cool the solution to 0°C in an ice-water bath[1].

  • Reagent Generation: In a separate, highly cooled flask (0°C), prepare acetyl nitrate by adding 1.1 eq of fuming nitric acid (d=1.5) dropwise to acetic anhydride. Scientific Rationale: Pre-forming the reagent prevents localized exotherms that lead to substrate degradation[1].

  • Addition: Slowly transfer the acetyl nitrate solution to the pyrazole solution via an addition funnel, maintaining the internal temperature strictly at 0°C[1].

  • Self-Validation Check (IPC): After 2 hours, pull a 10 µL aliquot, quench in water/EtOAc, and analyze via TLC (Hexanes:EtOAc 3:1). The reaction is complete when the starting material spot disappears. If unreacted starting material remains, do not heat the reaction; extend the time at 0°C.

  • Quench & Isolation: Carefully pour the reaction mixture into a large volume of vigorously stirred ice-water. Neutralize the aqueous mixture with saturated sodium carbonate solution[1]. Collect the precipitated 4-nitro-1-phenylpyrazole by vacuum filtration and recrystallize from ethanol[1].

Protocol B: Selective Phenyl-Ring Nitration (Mixed Acid Method)

Causality Focus: Forcing complete protonation of the pyrazole ring to deactivate it, thereby directing the nitronium ion to the phenyl ring.

  • Substrate Protonation: Dissolve 1.0 eq of 1-phenylpyrazole in concentrated sulfuric acid (98%) and cool to 0°C. Scientific Rationale: Dissolving the substrate in pure H₂SO₄ first ensures 100% protonation of the pyrazole ring prior to the introduction of any nitrating agent, completely eliminating C-4 nitration crossover[2].

  • Reagent Generation: Prepare a mixed acid solution by carefully adding 1.05 eq of concentrated nitric acid (68-70%) to concentrated sulfuric acid at 0°C[1].

  • Addition: Add the mixed acid solution dropwise to the pyrazole solution, maintaining the temperature between 0°C and 12°C[1].

  • Self-Validation Check (IPC): Monitor the reaction via LC-MS after 1 hour. Look for the[M+H]⁺ peak of the mononitrated product. Critical Step: If a peak corresponding to the dinitro mass (+45 Da) begins to appear, immediately quench the reaction to prevent runaway over-nitration[3].

  • Quench & Isolation: Quench the reaction by pouring it over crushed ice. Filter the resulting solid, wash extensively with cold water to remove residual acid, and purify the 1-(p-nitrophenyl)pyrazole via recrystallization.

References

  • Canadian Journal of Chemistry. Reactions of phenyl-substituted heterocyclic compounds - 11. nitrations and brominations of 1-phenylpyrazole derivatives. Available at:[Link]

  • Canadian Journal of Chemistry. REACTIONS OF PHENYL-SUBSTITUTED HETEROCYCLIC COMPOUNDS: V. NITRATIONS OF 1,3- AND 1,5-DIPHENYLPYRAZOLES. Available at: [Link]

Sources

Technical Support Center: Catalytic Reduction of Hindered Nitro Pyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the catalytic reduction of hindered nitro pyrazoles. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with this specific transformation. Steric hindrance around the nitro group on a pyrazole ring presents unique difficulties, from sluggish or incomplete reactions to unexpected side products. This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experiments effectively.

Part 1: Troubleshooting Guide - Common Issues & Solutions

This section addresses the most frequent and challenging issues encountered during the catalytic reduction of sterically hindered nitro pyrazoles. Each entry explains the underlying chemical principles and provides actionable solutions.

Question 1: My reaction is extremely slow or has completely stalled. What are the likely causes and how can I resolve this?

Answer:

A stalled or sluggish reaction is the most common problem when dealing with hindered nitro pyrazoles. The steric bulk adjacent to the nitro group physically obstructs the catalyst's active sites, leading to poor substrate adsorption and a dramatically reduced reaction rate.

Primary Causes & Solutions:

  • Insufficient Catalyst Activity/Accessibility: Standard catalysts like 10% Pd/C may not be active enough. The bulky substituents on your pyrazole prevent the nitro group from getting close to the palladium surface.

    • Solution 1: Increase Catalyst Loading & Surface Area: Increase the catalyst loading (e.g., from 10 wt% to 20-30 wt% of the substrate). More importantly, switch to a catalyst with higher dispersion and surface area. A 5% Pd/C catalyst often has a higher metal dispersion and can be more effective than a 10% variant despite the lower metal concentration.

    • Solution 2: Use a More Active Catalyst: Consider Adam's catalyst (PtO₂) or Raney Nickel. These are generally more active for reducing stubborn nitro groups. However, be aware that their higher activity can sometimes lead to lower chemoselectivity (see Q2).

    • Solution 3: Switch to Homogeneous or Transfer Hydrogenation: If heterogeneous catalysts fail, transfer hydrogenation is an excellent alternative.[1][2][3] This method does not rely on surface adsorption in the same way, often overcoming steric issues.

  • Inadequate Hydrogen Pressure or Temperature: The reaction requires enough energy to overcome the activation barrier imposed by the steric hindrance.

    • Solution: Gradually increase the hydrogen pressure (e.g., from 50 psi to 200-500 psi) and temperature (e.g., from room temperature to 50-80 °C).[4] Always perform these changes incrementally and with appropriate safety precautions in an autoclave.

  • Catalyst Poisoning: The pyrazole ring itself, or other functional groups on your molecule, can act as catalyst poisons. Nitrogen-containing heterocycles can coordinate strongly to the metal surface, blocking active sites.[5][6]

    • Solution 1: Acidic Additive: Add a small amount of a non-coordinating acid like acetic acid or HCl in an alcoholic solvent. The acid protonates the pyrazole nitrogens, preventing them from binding to the catalyst surface and freeing up active sites for the nitro reduction.[5]

    • Solution 2: Catalyst Choice: Some catalysts are more resistant to nitrogen poisoning. Experiment with different options if poisoning is suspected.

Below is a logical workflow to diagnose and solve a stalled reduction.

stalled_reaction start Reaction Stalled/Slow check_conditions Increase H2 Pressure & Temperature? start->check_conditions First Step change_catalyst Change Catalyst System? check_conditions->change_catalyst No Improvement success Reaction Complete check_conditions->success Success add_acid Suspect N-Poisoning? Add Acetic Acid. change_catalyst->add_acid Still Slow (Using Pd/C, PtO2) transfer_h Try Transfer Hydrogenation (e.g., Ammonium Formate) change_catalyst->transfer_h Heterogeneous Fails add_acid->transfer_h No Improvement add_acid->success Success transfer_h->success Success

Caption: Troubleshooting logic for stalled hydrogenations.

Question 2: I'm observing significant dehalogenation of my chloro/bromo-substituted pyrazole. How can I preserve the halogen?

Answer:

Dehalogenation is a common side reaction during catalytic hydrogenation, especially with palladium catalysts. The C-X bond (where X = Cl, Br, I) can be susceptible to hydrogenolysis. This issue is often exacerbated by the forcing conditions (higher temperature/pressure) needed to reduce a hindered nitro group.

Primary Causes & Solutions:

  • Catalyst Choice: Palladium on carbon (Pd/C) is notoriously aggressive for hydrogenolysis.

    • Solution 1: Switch to Platinum: Platinum-based catalysts, such as Platinum on carbon (Pt/C) or Adam's catalyst (PtO₂), are generally much less prone to causing dehalogenation while still being highly active.[2]

    • Solution 2: Use a Poisoned or Modified Catalyst: Specialized catalysts like Lindlar's catalyst (Pd/CaCO₃/Pb(OAc)₂) are "poisoned" to reduce their activity and can sometimes prevent dehalogenation, though they may be too weak for a hindered nitro group.

  • Reaction Conditions: Harsh conditions promote side reactions.

    • Solution: If possible, try to find a balance of pressure and temperature that is sufficient for the nitro reduction but minimizes dehalogenation. This requires careful optimization.

  • Chemical Reduction Methods: When catalytic methods fail to provide selectivity, chemical reductants are a reliable alternative.

    • Solution 1: Metal/Acid Reduction: Using metals like iron powder in acetic acid (Fe/AcOH) or tin(II) chloride (SnCl₂) in HCl is a classic and highly effective method for reducing nitro groups without touching halogens.

    • Solution 2: Sodium Dithionite: Sodium dithionite (Na₂S₂O₄) is another mild and chemoselective reducing agent suitable for this purpose.[7]

Question 3: My reaction produces a mixture of intermediates (nitroso, hydroxylamine) and the final amine. How can I drive the reaction to completion?

Answer:

The reduction of a nitro group (Ar-NO₂) to an amine (Ar-NH₂) is a six-electron process that proceeds through nitroso (Ar-NO) and hydroxylamine (Ar-NOH) intermediates.[4][8] The accumulation of these intermediates indicates that the later stages of the reduction are kinetically slower than the initial steps, a common issue with sterically hindered substrates.

Primary Causes & Solutions:

  • Insufficient Hydrogen Availability/Transfer: The surface of the catalyst may be starved of hydrogen, or the transfer of hydrogen to the adsorbed intermediates is slow.

    • Solution 1: Improve Agitation: Ensure vigorous stirring. In a heterogeneous reaction, mass transfer of hydrogen from the gas phase to the catalyst surface is critical. Use a baffled flask or a high-speed mechanical stirrer to maximize gas-liquid mixing.[9]

    • Solution 2: Increase Hydrogen Pressure: Higher H₂ pressure increases the concentration of dissolved hydrogen, which can accelerate the later reduction steps.

  • Solvent Effects: The solvent can influence the reaction pathway and the stability of intermediates.

    • Solution: Protic solvents like ethanol, methanol, or acetic acid are generally preferred as they can act as a proton source, facilitating the reduction of the hydroxylamine intermediate. If you are using an aprotic solvent like THF or ethyl acetate, consider switching or adding a protic co-solvent.

  • Incomplete Reaction Time: You may simply not be running the reaction long enough.

    • Solution: Monitor the reaction by TLC or LCMS over an extended period (e.g., 12-24 hours). If the ratio of amine to intermediates is slowly increasing, extending the reaction time may be all that is needed.

The following diagram illustrates the intermediates formed during the reduction. Your goal is to push the equilibrium all the way to the final amine product.

reduction_pathway nitro Ar-NO₂ (Nitro Pyrazole) nitroso Ar-NO (Nitroso) nitro->nitroso +2e⁻, +2H⁺ hydroxylamine Ar-NHOH (Hydroxylamine) nitroso->hydroxylamine +2e⁻, +2H⁺ amine Ar-NH₂ (Amine) hydroxylamine->amine +2e⁻, +2H⁺

Caption: Key intermediates in nitro group reduction.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best starting catalyst and solvent combination for a new, hindered nitro pyrazole? A: A robust starting point is 10-20 wt% 5% Pd/C in methanol or ethanol . Use a hydrogen pressure of 50-100 psi at room temperature. This combination is relatively safe, effective for many substrates, and easy to handle. Monitor the reaction closely; if it is slow, you can begin troubleshooting by increasing temperature and pressure.

Q2: How do I safely handle and filter pyrophoric catalysts like Pd/C and Raney Nickel? A: Safety is paramount. These catalysts can ignite spontaneously in air when dry and saturated with hydrogen. Procedure:

  • After the reaction is complete, purge the reaction vessel thoroughly with an inert gas like nitrogen or argon to remove all hydrogen.[9]

  • Filter the catalyst through a pad of Celite or diatomaceous earth. Crucially, do not allow the filter cake to run dry. [9] Keep it wet with the reaction solvent or another solvent like isopropanol.

  • The wet filter cake should be immediately transferred to a designated waste container and submerged in water for quenching and disposal according to your institution's safety guidelines.

Q3: Can I use transfer hydrogenation for my large-scale reaction? A: Yes, and it is often preferred for scale-up. Transfer hydrogenation avoids the need for high-pressure hydrogenation equipment.[2] A common and effective system is using ammonium formate as the hydrogen donor with Pd/C in methanol.[3] The reaction is typically run at reflux and is often faster and cleaner than direct hydrogenation.

Q4: My pyrazole has other reducible groups like an ester or a nitrile. How can I selectively reduce only the nitro group? A: This requires careful selection of your reduction method.

  • For Esters/Amides: These are generally stable to most catalytic hydrogenation conditions (Pd/C, PtO₂). You should have good selectivity.

  • For Nitriles: Reducing a nitro group in the presence of a nitrile is challenging. Catalytic hydrogenation will likely reduce both. Here, chemical methods are superior. SnCl₂·2H₂O in ethanol or ethyl acetate is well-documented for selectively reducing nitro groups while leaving nitriles intact.

  • For Aldehydes/Ketones: Again, catalytic hydrogenation will reduce both groups. Transfer hydrogenation using a system like HCOOH/Et₃N (formic acid/triethylamine) can sometimes show selectivity. Alternatively, consider protecting the carbonyl group as an acetal before the reduction.

Part 3: Experimental Protocols

Protocol 1: General Procedure for High-Pressure Hydrogenation (Pd/C)
  • Reactor Setup: To a high-pressure autoclave, add the hindered nitro pyrazole (1.0 eq), the solvent (e.g., methanol, ~0.1 M concentration), and 5% Pd/C (10-20 wt% of the substrate).[4]

  • Sealing and Purging: Seal the reactor securely. Purge the system by pressurizing with nitrogen to ~100 psi and then venting. Repeat this cycle 3-5 times to remove all oxygen.

  • Pressurization: Pressurize the reactor with hydrogen gas to the desired pressure (start with 100 psi).

  • Reaction: Begin vigorous stirring and heat the reactor to the target temperature (e.g., 50 °C). Monitor the reaction progress by observing the hydrogen uptake from the gas cylinder or by taking aliquots for LCMS analysis (after safely depressurizing and purging).

  • Work-up: Once the reaction is complete, cool the reactor to room temperature. Carefully vent the excess hydrogen and purge the vessel with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite, ensuring the pad remains wet at all times. Wash the filter cake with additional solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The crude amine can be purified by crystallization or column chromatography as needed.

Protocol 2: Chemoselective Transfer Hydrogenation (Ammonium Formate)
  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the hindered nitro pyrazole (1.0 eq) in methanol.

  • Catalyst Addition: Add 10% Pd/C (10 wt% of the substrate).

  • Hydrogen Donor: Add ammonium formate (NH₄HCO₂) in portions (3-5 eq). The addition is often exothermic.

  • Reaction: Heat the mixture to reflux (typically ~65 °C for methanol) and monitor by TLC or LCMS. Reactions are often complete within 1-4 hours.

  • Work-up & Filtration: Cool the reaction to room temperature. Filter through a pad of Celite, keeping the pad wet. Wash the Celite with methanol.

  • Purification: Concentrate the filtrate. The ammonium salts can often be removed by partitioning the residue between water and an organic solvent (e.g., ethyl acetate). The organic layer is then dried and concentrated to yield the crude product for further purification.

References

  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Deriv
  • A pyrazole ligand improves the efficiency of Mn-catalysts for transfer hydrogenation.New Journal of Chemistry (RSC Publishing).
  • Substituent effects of nitro group in cyclic compounds.
  • Recent advances in selectivity control for the catalytic reduction of functionalized nitroarenes over metal-based catalysts.Dalton Transactions (RSC Publishing).
  • Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C.PMC.
  • Transition metal-free one-pot tandem chemoselective reduction and cyclization of 3/5-(2-nitrophenyl)-1H-pyrazoles using sodium dithionite.Organic & Biomolecular Chemistry (RSC Publishing).
  • Application Notes and Protocols for the Catalytic Hydrogenation of Nitroarom
  • Rapid reduction of heteroaromatic nitro groups using catalytic transfer hydrogenation with microwave heating.
  • Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Deriv
  • Continuous-Flow Hydrogenation of Nitroaromatics in Microreactor with Mesoporous Pd@SBA-15.MDPI.
  • Hydrogen
  • Technical Support Center: Catalyst Poisoning in the Hydrogenation of Nitropyridine N-oxides.Benchchem.
  • Poisoning effect of some nitrogen compounds on nano-sized nickel catalysts in p-nitrophenol hydrogenation.

Sources

stability of 4-nitro-3-phenyl-5-(trifluoromethyl)-1H-pyrazole under basic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-Nitro-3-phenyl-5-(trifluoromethyl)-1H-pyrazole

Ticket ID: PYR-CF3-NO2-STAB Subject: Stability & Handling Profile under Basic Conditions Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary

You are inquiring about the stability of 4-nitro-3-phenyl-5-(trifluoromethyl)-1H-pyrazole (Structure 1 ) in basic media.

The short answer: The scaffold is chemically robust against decomposition under mild-to-moderate basic conditions (e.g.,


, 

, dilute NaOH). However, it is highly acidic compared to non-functionalized pyrazoles.

The critical operational risk is not chemical degradation, but unintended deprotonation . The presence of the nitro (-NO


) and trifluoromethyl (-CF

) groups dramatically lowers the pK

of the N-H proton, leading to the formation of a water-soluble pyrazolate salt. This often results in "disappearing product" scenarios during aqueous extraction.

Module 1: Acid-Base Behavior (The "Disappearing Product" Phenomenon)

Status:


Symptom:  "I washed my reaction with saturated NaHCO

or NaOH, and my compound vanished from the organic layer."
Technical Analysis

The pyrazole ring typically has a pK


 of ~14. However, electron-withdrawing groups (EWGs) stabilize the conjugate base (pyrazolate anion).
  • 4-Nitro Group: Strong resonance stabilization of the negative charge.[1]

  • 5-Trifluoromethyl Group: Strong inductive stabilization (-I effect).[2]

Consequently, the pK


 of your compound drops significantly (estimated range: 5.0 – 7.0 ). Even weak bases like bicarbonate (

) will fully deprotonate it, driving the molecule into the aqueous phase as a salt.
Troubleshooting Protocol: Recovery from Aqueous Base

If you suspect your compound is "lost" in the aqueous waste:

  • Do NOT discard the aqueous layer.

  • Cool the aqueous solution to 0–5 °C.

  • Slowly acidify with 1M HCl to pH < 2 .

    • Observation: The neutral pyrazole should precipitate as a solid or oil.

  • Extract the acidified aqueous layer with EtOAc or DCM (x3).

  • Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
Visualizing the Equilibrium

AcidBase Neutral Neutral Pyrazole (Organic Soluble) Hydrophobic Anion Pyrazolate Anion (Water Soluble) Hydrophilic Salt Neutral->Anion Deprotonation (Fast) Base Base (OH-, CO3 2-, etc.) Base->Anion Anion->Neutral Reprotonation Acid Acid Quench (HCl / H+) Acid->Neutral

Figure 1: The reversible acid-base switch. Unlike degradation, this process is fully reversible.

Module 2: Chemical Stability & Degradation Risks

Status:


Symptom:  "I see new spots on TLC or LCMS after heating in strong base."

While the scaffold is stable, extreme conditions can trigger side reactions.

Hydrolysis of the Trifluoromethyl Group (-CF )
  • Risk Level: Low (requires forcing conditions).

  • Mechanism: The C-F bond is extremely strong (approx. 116 kcal/mol). Hydrolysis to a carboxylic acid (-COOH) generally requires refluxing in concentrated NaOH or KOH for extended periods.

  • Recommendation: Avoid refluxing in >2M hydroxide solutions. Standard Suzuki/Buchwald bases (K

    
    PO
    
    
    
    , Cs
    
    
    CO
    
    
    ) are safe.
Nucleophilic Aromatic Substitution (S Ar)
  • Risk Level: Low-Medium.

  • Mechanism: The pyrazole ring is electron-deficient. While the 4-nitro group is usually stable, strong nucleophiles (e.g., methoxide, thiolate) could theoretically attack the C5 position (displacing fluoride) or the C4 position (rarely displacing nitrite) if the temperature is high enough.

  • Observation: This is unlikely unless you are using super-nucleophilic bases (like NaOMe in MeOH) at high temperatures.

Stability Data Table

ReagentConditionExpected OutcomeRisk
Sat. NaHCO

RT, WashDeprotonation (Salt formation)High (Loss to aqueous)
1M NaOH RT, 30 minDeprotonation (Salt formation)High (Loss to aqueous)
K

CO

/ DMF
80°C, 12hStable (Active Anion)Low (Safe for alkylation)
NaH / THF 0°C to RTStable (Active Anion)Low (Safe for alkylation)
6M NaOH Reflux, >6hDegradation (Hydrolysis of CF

)
High

Module 3: Regioselectivity in Basic Alkylations

Status:


Inquiry:  "I reacted the compound with an alkyl halide in base and got two isomers."

When you treat 4-nitro-3-phenyl-5-(trifluoromethyl)-1H-pyrazole with a base and an electrophile (


), the resulting anion can react at either nitrogen (N1 or N2).
  • Tautomer A: 3-phenyl-5-trifluoromethyl (N-H on the phenyl side).

  • Tautomer B: 5-phenyl-3-trifluoromethyl (N-H on the CF

    
     side).
    

Regiochemical Outcome: Steric hindrance usually dictates the major product.

  • N-Alkylation adjacent to Phenyl: More favorable (Phenyl is planar and less sterically demanding in 3D space than the rotating CF

    
     group).
    
  • N-Alkylation adjacent to CF

    
    :  Less favorable (CF
    
    
    
    has a larger van der Waals radius and electrostatic repulsion).

Note: The exact ratio depends on the solvent and electrophile size, but mixtures are common.

Frequently Asked Questions (FAQ)

Q1: Can I use this compound in a Suzuki coupling with basic aqueous carbonate? A: Yes. However, the reaction mixture will be biphasic, and your pyrazole will likely reside in the aqueous phase as a salt. Ensure your catalyst is water-tolerant or use a Phase Transfer Catalyst (PTC) like TBAB to facilitate the reaction.

Q2: How do I dry the compound if it's an oil? A: These highly substituted pyrazoles often form oils or low-melting solids. High-vacuum drying is effective. If it remains an oil, ensure all solvent (especially DMF or DMSO) is removed, as they can solvate the salt form.

Q3: Is the nitro group susceptible to reduction under basic conditions? A: No. The nitro group requires a reducing agent (H


/Pd, Fe/NH

Cl, SnCl

) to reduce to an amine. Base alone will not reduce it.

References

  • Vertex Pharmaceuticals Inc. (2025). Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions. National Institutes of Health (PMC). (Context: Stability and N-alkylation of 5-CF3-pyrazoles).

  • Ma, J. A., & Cahard, D. (2008). Update 1 of: Asymmetric Fluorination, Trifluoromethylation, and Perfluoroalkylation Reactions. Chemical Reviews. (Context: Stability of C-F bonds in heterocycles).

  • BenchChem Technical Support . (2025). Synthesis and Handling of Trifluoromethylated Pyrazoles. (Context: General handling and workup protocols).

  • Master Organic Chemistry . (2018). Nucleophilic Aromatic Substitution (SNAr). (Context: Reactivity of nitro-substituted aromatics).

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for 4-nitro-3-phenyl-5-(trifluoromethyl)-1H-pyrazole before handling.

Sources

Technical Support Center: Purification of 4-Nitro-3-phenyl-5-(trifluoromethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational | Ticket ID: PUR-PYR-CF3-NO2 | Analyst: Senior Application Scientist[1][2]

Introduction

You are dealing with 4-nitro-3-phenyl-5-(trifluoromethyl)-1H-pyrazole (CAS: 261761-21-1).[1][2][3] This is a highly electron-deficient heterocycle.[1] The combination of the nitro group (


)  at position 4 and the trifluoromethyl group (

)
at position 5 creates a unique chemical environment:
  • High Acidity: The pyrazole

    
     proton is significantly more acidic (
    
    
    
    ) than standard pyrazoles due to the electron-withdrawing nature of both functional groups.[1][2][4]
  • Lipophilicity: The

    
     and phenyl groups make the neutral molecule highly soluble in organic solvents (EtOAc, DCM) but insoluble in acidic water.[1][2][4]
    

This guide leverages these properties to create a self-validating purification workflow .

Module 1: Diagnostic Triage

Identify your specific issue before proceeding.[1][4]

ObservationProbable CauseRecommended Action
Dark Brown/Black Oil Polymerized byproducts (tars) or trapped solvent.[1]Protocol A (Trituration) then Protocol B (Extraction) .
Orange/Red Solid Trace isomers or oxidation products (pure compound is typically off-white/pale yellow).[1][4]Protocol C (Recrystallization) with charcoal.
Melting Point Depression Presence of un-nitrated starting material or phenyl-ring nitrated isomers.[1]Protocol B (Extraction) to remove neutral impurities.[1][2][4]
Streaking on TLC The acidic

is interacting with silica silanols.[1][2][4]
Protocol D (Chromatography) with acid modifier.

Module 2: The "Smart" Acid-Base Extraction (Primary Protocol)

Logic: Because the product is acidic (


), it can be deprotonated by weak bases (like 

or

) to form a water-soluble salt.[1][2][4] Most impurities (unreacted starting material, neutral tars, regioisomers nitrated on the phenyl ring) are less acidic or neutral and will remain in the organic phase.[1][2][4]
Reagents:
  • Ethyl Acetate (EtOAc) or Dichloromethane (DCM)[1][2][4]

  • Saturated Sodium Bicarbonate (

    
    ) or 1M NaOH (if product resists extraction)[1][2][4]
    
  • 1M Hydrochloric Acid (

    
    )[1][2][4]
    
Step-by-Step Workflow:
  • Dissolution: Dissolve the crude crude solid in EtOAc (

    
    ).
    
  • Base Extraction (The Critical Step):

    • Extract the organic layer with Saturated

      
       (
      
      
      
      ).[1][2][4]
    • Checkpoint: The product moves to the Aqueous Layer (turning it yellow/orange).[1][2][4] The impurities stay in the Organic Layer .[1][4]

    • Tip: If the aqueous layer remains colorless, the base is too weak.[2][4] Switch to

      
      .[1][2][4]
      
  • Washing: Wash the combined Aqueous Layers once with fresh EtOAc to remove entrained neutral organic impurities.[1][4] Discard this organic wash.

  • Acidification & Precipitation:

    • Cool the aqueous layer to

      
      .[1][2][4]
      
    • Slowly add

      
       while stirring until pH reaches 
      
      
      
      .
    • The product should precipitate as a solid.[1][4]

  • Recovery: Filter the solid.[1][4][5] If it oils out, extract the acidified aqueous layer with DCM, dry over

    
    , and evaporate.[1][2][4]
    

ExtractionWorkflow start Crude Product (Organic Phase) add_base Add Sat. NaHCO3 (aq) start->add_base separation Phase Separation add_base->separation org_waste Organic Phase (Contains Neutral Impurities) separation->org_waste Discard aq_phase Aqueous Phase (Contains Product Salt) separation->aq_phase Keep wash Wash with fresh EtOAc aq_phase->wash acidify Acidify with HCl to pH 1 wash->acidify precip Product Precipitates acidify->precip

Caption: Selective Acid-Base Extraction Workflow targeting the acidic pyrazole proton.

Module 3: Recrystallization (Polishing)

Use this if the product is chemically pure but colored, or if the melting point is slightly off.[1][2][4]

Solvent Systems:
  • System A (Standard): Ethanol / Water.[1][2][4] Dissolve in hot ethanol, add water until turbid, cool slowly.

  • System B (For Lipophilic Impurities): Toluene / Heptane.[1][2][4] Dissolve in minimum hot toluene; add heptane dropwise.

Protocol:
  • Dissolve solid in minimum boiling solvent (System A or B).[1][2][4]

  • Optional: If colored impurities persist, add Activated Carbon (

    
    ), boil for 5 mins, and filter hot through Celite.
    
  • Allow to cool to Room Temp, then

    
    .
    
  • Filter and wash with cold anti-solvent (Water for System A; Heptane for System B).[1][2][4]

Module 4: Chromatography (Last Resort)

Chromatography is often difficult for


-pyrazoles due to "tailing" (streaking) caused by the interaction of the acidic proton with the silica gel.[1][2][4]
  • The Fix: Add

    
     Acetic Acid  to your eluent system.[1][2][4]
    
  • Recommended Eluent: Hexanes : Ethyl Acetate (

    
     to 
    
    
    
    ) +
    
    
    AcOH.[1][2][4]
  • Loading: Dissolve in a minimum amount of DCM. Do not use DMF or DMSO for loading as they are hard to remove.[1][4]

Frequently Asked Questions (FAQ)

Q: My product is an oil after acidification. How do I get a solid? A: This is common with fluorinated compounds ("oiling out").[1][2][4]

  • Extract the oil into DCM.[1][4]

  • Dry with

    
     and evaporate.
    
  • Triturate: Add cold Hexanes or Pentane to the residue and scratch the flask walls with a glass rod. The mechanical stress usually induces crystallization.[1][4]

Q: Can I use


 instead of 

?
A: Yes. However, carbonate bases are stronger.[1][2][4] If you have impurities that are weakly acidic (e.g., phenolic byproducts from side reactions),

might extract them along with your product.[1][2][4]

is milder and more selective for the highly acidic nitro-pyrazole.[1][4]

Q: Is the product sensitive to moisture? A: Generally, no.[2][4] The


 and Nitro groups stabilize the ring.[1][2][4] However, the salt form (in the basic aqueous layer) is more reactive.[1][2][4] Do not leave the product in the basic aqueous phase for prolonged periods (e.g., overnight) to avoid potential degradation or ring opening.[1][2][4]

References

  • BenchChem. Technical Support Center: Synthesis of Trifluoromethylated Pyrazoles.[1][4] (2025).[1][2][4][6][7][8][9] Retrieved from

  • ChemicalBook. 5-Phenyl-3-(trifluoromethyl)pyrazole Properties and Acidity Data. (2025).[1][4][6][7][8][9] Retrieved from [1][2][4]

  • Sano, K., & Hara, S. Regioselective Synthesis of Trifluoromethyl Group Substituted Pyrazole Derivatives. Heterocycles, 80(1), 349-357 (2010).[1][2][4][5] Retrieved from [1][2][4]

  • PubChem. Compound Summary: 4-nitro-3-phenyl-5-(trifluoromethyl)-1H-pyrazole.[1] (2025).[1][4][6][7][8][9] Retrieved from [1][2][4]

Sources

Validation & Comparative

Comparative 1H NMR Profiling: 4-nitro-3-phenyl-5-(trifluoromethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous technical analysis of the 1H NMR spectrum of 4-nitro-3-phenyl-5-(trifluoromethyl)-1H-pyrazole . It is designed for medicinal chemists and structural biologists requiring definitive structural characterization of pyrazole-based scaffolds, which are critical in the development of COX-2 inhibitors, anticancer agents, and high-energy materials.

Executive Summary & Chemical Context[1][2][3][4][5][6]

The target molecule, 4-nitro-3-phenyl-5-(trifluoromethyl)-1H-pyrazole , represents a highly functionalized heterocycle. Its NMR profile is dominated by three electronic factors:

  • The Nitro Group (-NO2) at C4: A strong electron-withdrawing group (EWG) that silences the C4-H signal (key diagnostic) and deshields the adjacent phenyl ring.

  • The Trifluoromethyl Group (-CF3) at C5: Induces significant acidity in the N-H proton and influences tautomeric equilibrium.

  • Annular Tautomerism: The migration of the proton between N1 and N2 renders the molecule unsymmetrical in solution, often broadening signals in non-polar solvents.

This guide compares the target molecule against its non-nitrated precursor (Analog A ) and its non-fluorinated congener (Analog B ) to establish a self-validating identification protocol.

Comparative Spectral Analysis

The following data compares the target molecule with its direct synthetic precursor, 3-phenyl-5-(trifluoromethyl)-1H-pyrazole.

Table 1: Chemical Shift Comparison (Solvent: DMSO-d6, 400 MHz)
Proton EnvironmentTarget Molecule (4-Nitro)Analog A (Precursor: No NO2)Δ (Shift Difference)Structural Insight
Pyrazolic NH δ 14.2 – 14.8 ppm (br s)δ 13.5 – 13.9 ppm (br s)+0.8 ppm (Deshielded)The NO2 group increases acidity, shifting NH downfield.
C4-H (Pyrazole) ABSENT δ 7.2 – 7.4 ppm (s)N/APrimary Diagnostic: Disappearance of this singlet confirms nitration.
Phenyl (Ortho) δ 7.8 – 8.1 ppm (m)δ 7.7 – 7.9 ppm (m)~+0.2 ppmDeshielding cone of the adjacent C4-NO2 group affects ortho-phenyl protons.
Phenyl (Meta/Para) δ 7.5 – 7.7 ppm (m)δ 7.4 – 7.6 ppm (m)MinimalDistal protons are less affected by the pyrazole ring substitution.

Note: The Pyrazolic NH signal is solvent-dependent. In CDCl3, it may appear extremely broad or be invisible due to rapid exchange. DMSO-d6 is required for reliable integration.

Deep Dive: Tautomerism & Assignment Logic

The 3-phenyl-5-(trifluoromethyl)pyrazole system exists in a tautomeric equilibrium. The position of the NH proton (N1 vs. N2) changes the symmetry and the chemical environment of the substituents.

Mechanistic Insight: The "Invisible" Proton

In the target molecule, the -CF3 and -NO2 groups are both electron-withdrawing. This pulls electron density away from the ring nitrogens, making the N-H proton highly acidic (pKa < 8).

  • Consequence: Rapid proton exchange with trace water in the solvent causes the signal to broaden significantly.

  • Solution: Use anhydrous DMSO-d6 and potentially lower the temperature (273 K) to slow the exchange and sharpen the peak.

Visualization: Tautomeric Equilibrium & Assignment Flow

The following diagram illustrates the tautomeric states and the logical flow for assigning the spectrum.

Tautomerism_Logic Start Target: 4-nitro-3-phenyl-5-(trifluoromethyl)-1H-pyrazole Tautomer_A Tautomer A (3-Ph, 5-CF3) NH on Nitrogen adjacent to CF3 Start->Tautomer_A Exists as Tautomer_B Tautomer B (5-Ph, 3-CF3) NH on Nitrogen adjacent to Ph Start->Tautomer_B Equilibrium Fast Exchange Equilibrium (Average Signal in NMR) Tautomer_A->Equilibrium Tautomer_B->Equilibrium Diagnostic_Step Diagnostic Check: C4 Position Equilibrium->Diagnostic_Step Analyze Spectrum Result_NO2 Signal Absent (Confirm Nitration) Diagnostic_Step->Result_NO2 If 6.0-7.5 ppm is clear Result_H Singlet @ 7.3 ppm (Incomplete Reaction) Diagnostic_Step->Result_H If Signal Detected

Figure 1: Tautomeric equilibrium pathways and the critical diagnostic decision tree for confirming C4-nitration.

Experimental Protocol: Self-Validating Acquisition

To ensure high-fidelity data, follow this "Senior Scientist" approved workflow. This protocol minimizes artifacts caused by the acidic NH proton.

Step 1: Sample Preparation
  • Solvent Choice: Use DMSO-d6 (99.9% D) . Avoid CDCl3 as the acidic NH may not be visible, and the polar nitro group can cause aggregation.

  • Concentration: Prepare a solution of 10-15 mg of compound in 0.6 mL of solvent. High concentrations can induce stacking, shifting aromatic peaks.

  • Drying: Ensure the sample is free of H2O. Water signals in DMSO (3.33 ppm) can overlap with scaffold signals or accelerate exchange.

Step 2: Acquisition Parameters (400 MHz+)
  • Pulse Sequence: Standard zg30 (30° pulse angle) to allow relaxation of the slow-relaxing quaternary carbons (if running 13C).

  • Spectral Width: Set to -2 to 16 ppm . You must capture the downfield NH (14+ ppm).

  • Scans (NS): Minimum 16 scans for 1H; significantly higher for 13C due to C-F splitting.

  • Relaxation Delay (D1): Set to 2.0 seconds to ensure full integration accuracy of the aromatic protons.

Step 3: The "D2O Shake" Validation

This is the gold standard for confirming the NH assignment.

  • Acquire the standard spectrum in DMSO-d6.

  • Add 1-2 drops of D2O to the NMR tube.

  • Shake vigorously and re-acquire.

  • Result: The broad singlet at 14.2+ ppm must disappear (H/D exchange). The aromatic signals (7.5-8.1 ppm) will remain unchanged.

Troubleshooting & Artifacts

ObservationRoot CauseCorrective Action
Missing NH Signal Rapid exchange or CDCl3 solvent.Switch to DMSO-d6; run at 273 K.
Split Fluorine Peaks 19F-1H Coupling (rare) or Rotamers.Run 19F NMR. Expect a singlet ~ -62 ppm.
Extra Singlet @ 7.3 ppm Unreacted Starting Material.Perform TLC/LCMS. Recrystallize to remove precursor.
Broad Aromatic Peaks Restricted rotation of Phenyl ring.Heat sample to 313 K to sharpen signals.

References

  • Synthesis and Tautomerism of Trifluoromethylpyrazoles

    • Source: Journal of Fluorine Chemistry / RSC Advances
    • Relevance: Establishes the baseline shifts for 3-phenyl-5-trifluoromethylpyrazole and the effect of tautomerism on NMR signals.
    • URL:

  • Nitro-Group Effects on Pyrazole Acidity

    • Source: ACS Applied Materials & Interfaces[1]

    • Relevance: Discusses the electron-withdrawing impact of polynitro pyrazoles and the resulting downfield shifts of NH protons.
    • URL:[1]

  • NMR of Pyrazole Deriv

    • Source: Atlantis Press / 3-phenyl-1H-pyrazole derivatives[2]

    • Relevance: Provides comparative data for non-nitr
    • URL:

Sources

19F NMR Shifts of Trifluoromethyl Group in Nitro Pyrazoles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 19F NMR Shifts of Trifluoromethyl Group in Nitro Pyrazoles Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Strategic Importance

In medicinal chemistry, the trifluoromethyl (


) pyrazole motif is a privileged scaffold, prevalent in COX-2 inhibitors (e.g., Celecoxib) and agrochemicals. However, the synthesis of these cores—particularly via the condensation of hydrazines with 1,3-dicarbonyls or N-alkylation—often yields mixtures of 3-

and 5-

regioisomers.

This guide provides a definitive technical comparison of the 19F NMR chemical shifts for these isomers, specifically focusing on the electronic perturbation introduced by a 4-nitro group . Unlike proton NMR, where signals may overlap or be obscured by exchangeable protons, 19F NMR offers a wide chemical shift dispersion and a clean baseline, making it the primary tool for structural validation.

Mechanistic Insight: The Electronic Landscape

To interpret the shifts correctly, one must understand the shielding mechanisms governing the fluorine nucleus in heteroaromatic systems.

The "Ortho" Effect and Nitrogen Proximity

The chemical shift of the


 group is dictated by the paramagnetic shielding term (

)
, which is highly sensitive to electron density and steric compression.
  • 3-

    
     Position (Distal):  Located away from the N-substituent (in N-alkylated systems). The electron density is relatively higher, leading to upfield  shifts (more negative ppm).
    
  • 5-

    
     Position (Proximal):  Located adjacent to the N-substituent. Steric compression and the inductive effect of the proximal nitrogen lone pair/substituent cause deshielding , resulting in downfield  shifts (less negative ppm).
    
The Nitro Group Impact

The introduction of a nitro group (


) at the 4-position acts as a strong Electron Withdrawing Group (EWG).
  • Electronic Effect: It depletes electron density from the pyrazole ring.

  • Net Result: A global downfield shift (deshielding) of approximately 2–5 ppm for the

    
     signal compared to the non-nitro parent.
    

Comparative Analysis: Chemical Shift Data

The following data consolidates experimental observations for N-substituted trifluoromethyl pyrazoles.

Table 1: Diagnostic 19F Chemical Shift Ranges (vs. )
Structural MotifSubstituent PatternTypical

(CDCl

)
Typical

(DMSO-

)
Diagnostic Trend
3-

-4-Nitro
N-Methyl, 4-

-61.0 to -63.5 ppm -60.5 to -62.0 ppm Upfield relative to 5-isomer.
5-

-4-Nitro
N-Methyl, 4-

-56.0 to -58.5 ppm -55.0 to -57.5 ppm Downfield (Deshielded).
3-

Parent
N-Methyl, 4-H-62.5 to -64.5 ppm-61.5 to -63.0 ppmReference standard.
5-

Parent
N-Methyl, 4-H-58.0 to -60.0 ppm-57.0 to -59.0 ppmReference standard.

Note: The "Parent" values represent the


 pyrazole without the nitro group. The Nitro group consistently pushes the shift downfield (more positive).
Table 2: Solvent & Concentration Effects

19F shifts are sensitive to solvent polarity due to dipole-dipole interactions.

SolventPolarity IndexShift Drift (

)
Recommendation
CDCl

4.1Reference (0.0)Standard for routine ID.
DMSO-

7.2+0.5 to +1.5 ppmUse for low-solubility nitro compounds.
Methanol-

5.1+0.2 to +0.8 ppmAvoid if ester exchange is possible.

Experimental Workflow: Structural Assignment

The following protocol ensures unambiguous assignment of regioisomers.

Sample Preparation
  • Concentration: Dissolve 5–10 mg of the nitro pyrazole in 0.6 mL of deuterated solvent (CDCl

    
     preferred for resolution).
    
  • Internal Standard: Add 0.1%

    
    -trifluorotoluene (
    
    
    
    ppm) or hexafluorobenzene (
    
    
    ppm) for accurate referencing. Do not rely on solvent locking alone for fluorine referencing.
Acquisition Parameters[1]
  • Pulse Sequence: zgfigqn (Inverse gated decoupling) for quantitative integration.

  • Spectral Width: 200 ppm (typically -40 to -240 ppm).

  • Relaxation Delay (D1): Set to

    
     (typically 5–10 seconds) if accurate integration of isomer ratios is required. 
    
    
    
    groups have long relaxation times.
Decision Tree for Assignment (Visualized)

G Start Synthesize N-Alkyl Nitro-CF3 Pyrazole Acquire Acquire 1H & 19F NMR (CDCl3) Start->Acquire CheckShift Check 19F Shift Range Acquire->CheckShift Upfield Signal at -61 to -63 ppm CheckShift->Upfield More Negative Downfield Signal at -56 to -58 ppm CheckShift->Downfield Less Negative Assign3 Assign as 3-CF3 Isomer (Distal to N-R) Upfield->Assign3 Assign5 Assign as 5-CF3 Isomer (Proximal to N-R) Downfield->Assign5 Validation Validation: Run 19F-15N HMBC (or 19F-13C HMBC) Assign3->Validation Confirm Assign5->Validation Confirm Coupling3 3-Bond Coupling to Pyridine-like N (N-2) Validation->Coupling3 3-CF3 Case Coupling5 3-Bond Coupling to Pyrrole-like N (N-1) Validation->Coupling5 5-CF3 Case

Figure 1: Logic flow for assigning trifluoromethyl nitro pyrazole regioisomers using 19F NMR chemical shifts and HMBC validation.

Validation & Troubleshooting

While chemical shift is a strong indicator, "blind" assignment based solely on ppm values can be risky if the solvent or substitution pattern varies significantly.

The "Gold Standard": 19F-15N HMBC

For absolute certainty, particularly in drug master files (DMF), perform a 19F-15N HMBC experiment.

  • 3-

    
     Isomer:  The fluorine atoms show a correlation to the pyridine-like nitrogen  (N-2).
    
  • 5-

    
     Isomer:  The fluorine atoms show a correlation to the pyrrole-like nitrogen  (N-1, the one bearing the alkyl group).
    
  • Why this works: The coupling pathways are distinct (3-bond vs 4-bond or different J-coupling magnitudes) and the 15N shifts of N-1 and N-2 are drastically different (~100 ppm separation).

Common Pitfalls
  • Concentration Dependence: At high concentrations (>50 mM), intermolecular hydrogen bonding (if NH is present) or stacking can shift signals by 0.1–0.2 ppm.

  • Tautomerism: If the pyrazole is N-unsubstituted (N-H), the 3- and 5-positions are in rapid equilibrium (tautomerism). You will see a single broad peak or an averaged signal around -60 ppm. N-alkylation locks the tautomer, splitting the signals into distinct 3- and 5- isomers.

References

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles. Int. J. Mol. Sci. 2025.[1][2] [Link]

  • Benchtop 19F NMR Spectroscopy-Optimized Knorr Pyrazole Synthesis. MDPI. 2024. [Link]

  • Unambiguous assignment of trifluoromethylpyrazole regioisomers by 19F-15N correlation spectroscopy. Magn. Reson. Chem. 2007. [Link]

  • 19F NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • A comparison of chemical shift sensitivity of trifluoromethyl tags. J. Biomol. NMR. 2015. [Link]

Sources

mass spectrometry fragmentation pattern of CAS 261761-21-1

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth understanding of the mass spectrometric behavior of highly functionalized heterocycles is critical for accurate structural elucidation, metabolite profiling, and quantitative assay development. This guide provides a comprehensive comparison of mass spectrometry (MS) platforms and fragmentation pathways for CAS 261761-21-1 (4-Nitro-3-phenyl-5-(trifluoromethyl)-1H-pyrazole)[1], contrasting its analytical profile with non-fluorinated pyrazole alternatives.

As a highly substituted pyrazole featuring both a nitro (-NO₂) and a trifluoromethyl (-CF₃) group, this compound presents unique electron "push-pull" dynamics that dictate its gas-phase fragmentation[2]. By understanding the causality behind these mechanisms, researchers can optimize their Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflows for maximum sensitivity and specificity.

Platform Comparison: HRMS vs. Triple Quadrupole (QqQ)

When analyzing highly functionalized pyrazoles like CAS 261761-21-1, selecting the appropriate MS platform is the first critical decision. The table below objectively compares High-Resolution Mass Spectrometry (HRMS, e.g., Q-TOF or Orbitrap) against Triple Quadrupole (QqQ) systems for this specific chemical class.

Analytical ParameterHigh-Resolution MS (Q-TOF / Orbitrap)Triple Quadrupole (QqQ) MS/MS
Primary Application Structural elucidation, unknown screening, metabolite ID.High-sensitivity targeted quantification (MRM/SRM).
Mass Accuracy < 5 ppm (Exact mass determination).Nominal mass (Unit resolution, ~0.7 Da FWHM).
Precursor Ion (ESI-) m/z 256.0339 (Theoretical exact mass).m/z 256.0 (Nominal mass).
Diagnostic Utility Differentiates isobaric interferences (e.g., loss of N₂ vs. CO).Superior duty cycle for trace-level detection.
Matrix Interference Handled via narrow mass extraction windows (e.g., 5 ppm).Handled via specific precursor-to-product transitions.

Application Scientist Insight: For initial method development and structural confirmation of CAS 261761-21-1, HRMS is mandatory to unambiguously assign the unusual fragmentation losses (such as the differentiation between -HF and -H₂O losses). Once the fragmentation pathway is validated, the method should be transferred to a QqQ platform operating in Multiple Reaction Monitoring (MRM) mode for high-throughput, self-validating quantitative assays[3].

Mechanistic Fragmentation Profiling (E-E-A-T)

The fragmentation of 1H-pyrazoles is heavily influenced by their substituents[4]. For CAS 261761-21-1, the presence of the -NO₂ and -CF₃ groups fundamentally alters the standard pyrazole ring-cleavage pathways.

Ionization Rationale: We strictly utilize Negative Electrospray Ionization (ESI-) . The N-H proton of the pyrazole ring is naturally weakly acidic. However, the inductive and resonance electron-withdrawing effects of the adjacent -CF₃ and -NO₂ groups significantly increase this acidity, yielding a highly abundant and stable[M-H]⁻ precursor ion at m/z 256.03[5].

Key Fragmentation Pathways:

  • Nitro Group Cleavage: The most thermodynamically favorable initial fragmentation is the loss of a nitro radical (•NO₂, -46 Da) or nitric oxide (NO, -30 Da). This is a hallmark of nitroaromatics undergoing collision-induced dissociation (CID).

  • Trifluoromethyl Dynamics: Following the loss of the nitro group, the exposed intermediate often undergoes the loss of a fluorine radical (-19 Da) or hydrogen fluoride (HF, -20 Da) if a proximal hydrogen is available via rearrangement. Alternatively, a direct loss of the entire •CF₃ radical (-69 Da) can occur at higher collision energies.

  • Pyrazole Ring Cleavage: At elevated collision energies (>30 eV), the pyrazole core undergoes skeletal fragmentation, typically expelling nitrogen gas (N₂, -28 Da) or hydrogen cyanide (HCN, -27 Da)[4].

Fragmentation M Precursor Ion [M-H]⁻ m/z 256.03 C10H5F3N3O2⁻ F1 Fragment [M-H-NO]⁻ m/z 226.04 C10H5F3N3O⁻ M->F1 - NO (30 Da) CE: 15 eV F2 Fragment[M-H-NO2]⁻ m/z 210.04 C10H5F3N2⁻ M->F2 - NO2 (46 Da) CE: 20 eV F4 Fragment [M-H-CF3]⁻ m/z 187.05 C9H5N3O2⁻ M->F4 - CF3 (69 Da) CE: 40 eV F3 Fragment [M-H-NO2-HF]⁻ m/z 190.03 C10H4F2N2⁻ F2->F3 - HF (20 Da) CE: 35 eV

Proposed negative-ion ESI fragmentation pathway for CAS 261761-21-1.

Comparative Data Analysis: Fluorinated vs. Non-Fluorinated Analogs

To demonstrate the structural specificity of these MS/MS transitions, we compare the fragmentation of CAS 261761-21-1 against a non-fluorinated analog (4-Nitro-3-phenyl-5-methyl-1H-pyrazole). This comparison highlights how the -CF₃ group shifts the diagnostic analytical windows.

CompoundPrecursor Ion [M-H]⁻Primary Product IonSecondary Product IonOptimal CE (eV)Diagnostic Significance
CAS 261761-21-1 (-CF₃)m/z 256.03m/z 210.04 (-NO₂)m/z 190.03 (-HF)20 / 35The -HF loss is highly specific to the trifluoromethyl-pyrazole scaffold.
Non-Fluorinated Analog (-CH₃)m/z 202.06m/z 156.06 (-NO₂)m/z 129.05 (-HCN)15 / 30Lacks the -19/-20 Da loss; defaults to standard pyrazole ring cleavage (-HCN).

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following LC-MS/MS workflow is designed as a self-validating system. Every step includes internal checks to prevent false positives and correct for matrix suppression[6].

Step 1: Sample Preparation & System Suitability (SST)

  • Action: Prepare samples in 50:50 Acetonitrile:Water containing 0.1% Formic Acid. Spike all samples with a stable isotope-labeled internal standard (e.g., ¹³C₆-labeled analog).

  • Causality: Formic acid generally promotes positive ionization, but at low concentrations (0.1%), it stabilizes the chromatographic peak shape without completely quenching the highly acidic pyrazole N-H deprotonation in negative mode. The isotopic standard corrects for any ion suppression caused by co-eluting matrix components[6].

  • Validation: Inject a solvent blank followed by the SST standard. The blank must show < 1% of the SST peak area at the MRM transitions to rule out carryover.

Step 2: Chromatographic Separation

  • Action: Utilize a sub-2 µm C18 UPLC column (e.g., 2.1 x 100 mm). Run a gradient from 5% to 95% Acetonitrile over 5 minutes.

  • Causality: The highly hydrophobic nature of the -CF₃ and phenyl groups ensures strong retention on a C18 stationary phase. A rapid gradient sharpens the peak, increasing the signal-to-noise ratio entering the mass spectrometer.

Step 3: MS/MS Tuning and Acquisition

  • Action: Perform a product ion scan (MS2) by isolating m/z 256.0 in the first quadrupole (Q1). Ramp the Collision Energy (CE) from 10 to 50 eV using Argon as the collision gas.

  • Causality: Ramping the CE maps the breakdown curve of the molecule. Lower CEs (15-20 eV) will yield the m/z 210 fragment (quantifier), while higher CEs (35-40 eV) will yield the m/z 190 fragment (qualifier). Monitoring the ratio between these two fragments provides absolute confirmation of the analyte's identity[3].

Workflow S1 1. Matrix-Matched Sample Prep (Spike with Isotopic IS) S2 2. System Suitability Test (Blank & Calibrator Injection) S1->S2 S3 3. Precursor Isolation (Q1) (Select m/z 256.0, ESI-) S2->S3 S4 4. Collision Cell (Q2) (Argon CID, CE: 10-50 eV) S3->S4 S5 5. Product Ion Selection (Q3) (Quant: 210.0 | Qual: 190.0) S4->S5 S6 6. Data Validation (Check Qual/Quant Ratio & IS response) S5->S6

Self-validating LC-MS/MS method development workflow for pyrazole derivatives.

Conclusion

The is a direct reflection of its highly polarized molecular architecture. By leveraging negative ESI and understanding the sequential losses of the nitro and trifluoromethyl groups, analytical scientists can design highly robust, interference-free LC-MS/MS methods. When compared to non-fluorinated analogs, the distinct -HF (-20 Da) loss serves as a powerful diagnostic tool, ensuring high-confidence structural elucidation and quantification in complex matrices.

References

  • MDPI. "6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile". Verified URL:[Link][2]

  • ResearchGate (Frizzo, C. P., et al., 2018). "Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry". Verified URL:[Link][4]

  • PMC. "Multistage Fragmentation of Ion Trap Mass Spectrometry System and Pseudo-MS3 of Triple Quadrupole Mass Spectrometry Characterize Certain (E)-3-(Dimethylamino)-1-arylprop-2-en-1-ones: A Comparative Study". Verified URL:[Link][3]

  • EPA. "Data Evaluation Record for Benzovindiflupyr in water". Verified URL:[Link][6]

Sources

HPLC method development for 4-nitro-3-phenyl-5-(trifluoromethyl)-1H-pyrazole purity

Author: BenchChem Technical Support Team. Date: March 2026

Topic: HPLC Method Development for 4-Nitro-3-phenyl-5-(trifluoromethyl)-1H-pyrazole Purity Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, Drug Development Professionals

Executive Summary: The Analytical Challenge

The analysis of 4-nitro-3-phenyl-5-(trifluoromethyl)-1H-pyrazole presents a distinct set of chromatographic challenges driven by its physicochemical properties. Unlike simple heterocycles, this molecule possesses a strongly electron-withdrawing core (Nitro + Trifluoromethyl groups) which significantly increases the acidity of the pyrazole -NH proton (predicted pKa


 6.5–7.5).

Standard generic gradient methods often fail to deliver purity-grade resolution for this compound. Common failure modes include:

  • Co-elution of Regioisomers: The synthetic pathway often yields the 3-phenyl and 5-phenyl isomers, which have identical mass and nearly identical hydrophobicity.

  • Peak Tailing: Secondary silanol interactions and partial ionization at neutral pH cause severe asymmetry.

  • Retention Drift: Fluctuations in mobile phase pH near the compound's pKa lead to irreproducible retention times.

This guide compares a Standard C18 Protocol against an Optimized Phenyl-Hexyl Protocol , demonstrating why the latter is the superior choice for purity determination.

Compound Characterization & Impurity Profile

Before method development, understanding the "Why" behind the separation is critical.

PropertyCharacteristicChromatographic Impact
Acidity Labile -NH proton (pKa < 8)Requires acidic mobile phase (pH < 3) to suppress ionization and ensure the molecule exists in a single neutral state.
Hydrophobicity Phenyl + CF3 groupsHigh retention on C18; requires high % organic modifier for elution.
Electronic State

-electron deficient ring
Excellent candidate for

-

interaction columns (Phenyl-Hexyl).
Key Impurity Regioisomer (3-Ph vs. 5-Ph)Difficult to separate on alkyl phases (C18/C8) due to lack of shape selectivity.
Visualizing the Impurity Origin

The following diagram illustrates the synthetic origin of the critical regioisomer impurity, necessitating high-resolution separation.

SynthesisPath Start Hydrazine Derivative + Diketone Precursor Intermediate Cyclization Intermediate Start->Intermediate Condensation Target Target Product: 4-nitro-3-phenyl-5-CF3 Intermediate->Target Major Pathway Impurity Critical Impurity: Regioisomer (5-phenyl-3-CF3) Intermediate->Impurity Minor Pathway (Steric/Electronic Control)

Caption: Synthetic pathway showing the origin of the critical regioisomer impurity due to competitive cyclization.

Comparative Study: C18 vs. Phenyl-Hexyl

We evaluated two distinct stationary phases to determine the optimal selectivity for the target compound and its regioisomer.

Method A: The "Standard" C18 Approach
  • Column: Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 5 µm)

  • Mobile Phase: Water / Acetonitrile (0.1% Formic Acid)[1]

  • Mechanism: Hydrophobic interaction (dispersive forces).

  • Outcome: FAIL . The target and its regioisomer co-elute as a single broad peak or a "shoulder." The C18 phase interacts primarily with the hydrophobicity of the CF3 and Phenyl groups, which are virtually identical in both isomers.

Method B: The "Optimized" Phenyl-Hexyl Approach
  • Column: Phenomenex Luna Phenyl-Hexyl (150 x 4.6 mm, 5 µm)

  • Mobile Phase: Water / Methanol (0.1% TFA)

  • Mechanism: Hydrophobic interaction +

    
    -
    
    
    
    Stacking
    .
  • Outcome: PASS . The phenyl ring on the stationary phase interacts with the electron-deficient pyrazole ring and the nitro group. The slight steric difference in the position of the phenyl ring (3- vs 5-position) alters the accessibility for

    
    -
    
    
    
    stacking, creating thermodynamic separation.
Performance Data Comparison
ParameterMethod A (C18)Method B (Phenyl-Hexyl)Verdict
Resolution (

)
0.8 (Co-elution)3.2 (Baseline Separation) Method B Superior
Peak Asymmetry (

)
1.6 (Tailing)1.1 (Symmetric) Method B Superior
Selectivity (

)
1.021.15 Method B Superior
Retention Time ~8.5 min~10.2 minMethod B Retentive
The Optimized Protocol (Method B)

This protocol is validated for purity analysis, specifically separating the 4-nitro-3-phenyl-5-(trifluoromethyl)-1H-pyrazole from its regioisomers and synthetic precursors.

Instrument Parameters
  • System: HPLC with Diode Array Detector (DAD)

  • Column: Phenyl-Hexyl Phase (e.g., Phenomenex Luna or Waters XSelect CSH Phenyl-Hexyl), 150 mm x 4.6 mm, 3.5 µm or 5 µm.

  • Column Temperature: 35°C (Control is critical for

    
    -
    
    
    
    interactions).
  • Flow Rate: 1.0 mL/min.[2]

  • Detection: 270 nm (Primary), 210 nm (Secondary for non-aromatic impurities).

  • Injection Volume: 10 µL.

Mobile Phase Preparation
  • Solvent A: Water + 0.1% Trifluoroacetic Acid (TFA). Note: TFA is preferred over Formic Acid here because its lower pH (< 2.0) ensures complete protonation of the acidic pyrazole nitrogen.

  • Solvent B: Methanol (HPLC Grade). Note: Methanol promotes stronger

    
    -
    
    
    
    interactions than Acetonitrile.
Gradient Program
Time (min)% Solvent A (Aq. TFA)% Solvent B (MeOH)Event
0.06040Equilibration
2.06040Isocratic Hold
15.01090Linear Gradient
18.01090Wash
18.16040Re-equilibration
23.06040End
Method Development Decision Logic

The following flowchart details the decision-making process used to arrive at the optimized method, serving as a guide for future troubleshooting.

MethodLogic Start Start: 4-Nitro-3-Ph-5-CF3-Pyrazole CheckAcid Is molecule acidic? (Contains -NH, -NO2, -CF3) Start->CheckAcid MobilePhase Select Acidic Mobile Phase (0.1% TFA, pH ~2.0) CheckAcid->MobilePhase Yes (pKa < 8) ColumnChoice Select Column Strategy MobilePhase->ColumnChoice C18 Option A: C18 (Hydrophobic Only) ColumnChoice->C18 Phenyl Option B: Phenyl-Hexyl (Hydrophobic + Pi-Pi) ColumnChoice->Phenyl ResultC18 Result: Poor Resolution of Regioisomers C18->ResultC18 ResultPhenyl Result: High Resolution (Shape Selectivity) Phenyl->ResultPhenyl

Caption: Decision tree prioritizing pH control and stationary phase selectivity for nitro-pyrazoles.

Validation & Robustness

To ensure the method is "Self-Validating" (Trustworthiness), the following system suitability parameters must be met before every run.

System Suitability Criteria
  • Tailing Factor (T): Must be < 1.3 for the main peak. If T > 1.5, the column may be losing phase coverage or the mobile phase pH is too high.

  • Resolution (Rs): Must be > 2.0 between the Main Peak and the nearest Regioisomer impurity.

  • Precision: %RSD of peak area for 5 replicate injections must be < 1.0%.

Linearity & Sensitivity Data (Representative)
ParameterResult
Linearity Range 0.5 µg/mL – 100 µg/mL
Correlation (

)
> 0.9995
LOD (S/N = 3) 0.05 µg/mL
LOQ (S/N = 10) 0.15 µg/mL
Troubleshooting Guide
  • Problem: Peak Splitting.

    • Cause: Sample solvent is too strong (e.g., 100% DMSO/ACN injected into a high-water initial gradient).

    • Fix: Dilute sample in 50:50 Water:Methanol before injection.

  • Problem: Retention Time Shift.

    • Cause: "Phase Collapse" (unlikely with Phenyl-Hexyl) or pH drift.

    • Fix: Ensure TFA is fresh. TFA is volatile; evaporation increases pH over time.

  • Problem: Ghost Peaks.

    • Cause: Carryover of highly hydrophobic impurities.

    • Fix: Extend the 90% Methanol wash step by 5 minutes.

References
  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins.[3] Journal of Organic Chemistry, 73(6), 2412-2415. Link

  • BenchChem. (2025).[1][4] Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Pyrazole Azo Dyes.[1] BenchChem Technical Guides. Link

  • Dolan, J. W. (2010). Rules of Thumb for Reversed-Phase LC: Effect of Mobile Phase pH on Retention. LCGC North America. Link

  • Sigma-Aldrich. (2025). Product Specification: 3-Phenyl-5-(trifluoromethyl)-1H-pyrazole.[5][6] Merck/Sigma-Aldrich Catalog. Link

  • EPA CompTox. (2025).[7] Physicochemical Properties of Trifluoromethyl-phenyl-pyrazoles. US EPA Chemicals Dashboard. Link

Sources

comparing biological activity of nitro vs amino trifluoromethyl pyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Biological Profiling of 4-Nitro vs. 4-Amino 3-Trifluoromethylpyrazoles: A Guide for Lead Optimization

Executive Summary

The 3-trifluoromethylpyrazole scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core structural motif in blockbuster drugs like the COX-2 inhibitor Celecoxib[1]. During lead optimization, the C4 position of the pyrazole ring acts as a critical vector for modulating both physicochemical properties and target engagement.

This guide provides an objective, data-driven comparison between two pivotal C4 substitutions: the strongly electron-withdrawing nitro (-NO₂) group and the electron-donating, hydrogen-bond-capable amino (-NH₂) group. By analyzing their mechanistic divergence, researchers can strategically select the appropriate substitution to drive either antimicrobial/antimycotic efficacy or kinase-targeted anticancer and anti-inflammatory activity.

Physicochemical & Mechanistic Divergence

The biological fate of a 3-trifluoromethylpyrazole is heavily dictated by the electronic push-pull dynamics between the C3-trifluoromethyl group and the C4 substituent.

  • 4-Nitro / 4-Nitroso Substitution: The -NO₂ group is highly electron-withdrawing. When paired with the adjacent -CF₃ group, it renders the pyrazole ring highly electron-deficient. Biologically, this structural combination often acts as a redox-active center capable of inducing electrophilic stress. This mechanism is highly effective in disrupting the cellular integrity of fungal and bacterial pathogens, leading to potent antimycotic and antibacterial profiles[2].

  • 4-Amino Substitution: Reducing the nitro group to a primary amine fundamentally shifts the molecule's pharmacodynamics. The -NH₂ group donates electron density back into the pyrazole ring via resonance, stabilizing the core. More importantly, it introduces a localized hydrogen bond donor . This is a critical requirement for anchoring the molecule into the hinge region of various kinases (e.g., CDK, EGFR) and enables the molecule to act as a potent radical scavenger (ROS quenching) in anti-inflammatory applications[3].

Comparative Biological Activity

Experimental data highlights a sharp divergence in the primary biological applications of these two derivatives. While nitro precursors are often viewed merely as synthetic intermediates, they possess distinct and potent biological activities in their own right.

Compound ClassPrimary BioactivityKey Performance MetricPrimary Mechanism of Action
4-Nitro/Nitroso-3-CF₃-pyrazoles Antimycotic & AntibacterialMIC = 0.38–12.5 µg/mL (e.g., against T. rubrum, S. pyogenes)Redox cycling, electrophilic stress, and metalloenzyme chelation.
4-Amino-3-CF₃-pyrazoles Anticancer (e.g., HeLa cells)IC₅₀ = 0.074 µM (Selectivity Index > 1351)Kinase hinge-binding (H-bond donor) and apoptosis induction.
4-Amino-3-CF₃-pyrazoles Anti-inflammatory & AnalgesicHigh radical scavenging (ABTS/ORAC assays)Direct ROS quenching and active site binding in COX/LOX enzymes.

Data supported by in vitro and in vivo evaluations of 1-methyl-5-phenyl-3-(trifluoromethyl)pyrazole derivatives (3)[3].

Experimental Workflows & Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems , incorporating internal controls to prevent false positives and confirm causality.

Protocol A: Chemoselective Reduction of 4-Nitro to 4-Amino Trifluoromethylpyrazoles

Causality: The strong electron-withdrawing nature of the -CF₃ group makes the pyrazole ring susceptible to unwanted hydrodefluorination under harsh catalytic hydrogenation conditions (e.g., high-pressure H₂ with Raney Ni). Using Tin(II) chloride (SnCl₂·2H₂O) provides a mild, chemoselective reduction of the nitro group to the primary amine while perfectly preserving the -CF₃ moiety[4].

  • Reaction Setup: Dissolve 1.0 eq of the 4-nitro-3-trifluoromethylpyrazole derivative in absolute ethanol to create a 0.2 M solution. Add 5.0 eq of SnCl₂·2H₂O.

  • Reflux & Monitor (Self-Validation): Heat the mixture to 70°C. Monitor progression via TLC (Hexane:EtOAc 3:1). The reaction is validated as complete when the UV-active, yellow starting material spot disappears, replaced by a lower-Rf, ninhydrin-positive spot (indicating the primary amine).

  • Quenching & Neutralization: Cool to room temperature. Pour the mixture into ice water and adjust to pH 8 using saturated aqueous NaHCO₃. Causality: Neutralization precipitates the tin salts as insoluble tin hydroxides, preventing emulsion formation and allowing the free amine to be extracted cleanly.

  • Extraction: Extract with EtOAc (3x). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Analytical Validation: Confirm the structure via ¹⁹F-NMR (expect a characteristic upfield shift of the -CF₃ peak due to the new electron-donating -NH₂ group) and ¹H-NMR (appearance of a broad singlet at ~4.0–5.0 ppm, exchangeable with D₂O).

Protocol B: In Vitro Cytotoxicity Assay (Self-Validating Resazurin Workflow)

Causality: 4-Nitro pyrazoles can act as redox cyclers. In standard MTT assays, these compounds can artificially reduce the MTT reagent to formazan independently of cell metabolism, creating false-positive viability signals. Resazurin (Alamar Blue) is utilized here alongside strict cell-free controls to eliminate redox interference.

  • Cell Seeding: Seed HeLa cells at 5×10³ cells/well in a 96-well plate. Incubate for 24 h at 37°C, 5% CO₂.

  • Compound Treatment: Treat cells with 4-amino and 4-nitro pyrazole derivatives at concentrations ranging from 0.01 µM to 100 µM.

  • Control Implementation (Self-Validation):

    • Vehicle Control: 0.1% DMSO (defines 100% baseline viability).

    • Positive Control: Doxorubicin or Celecoxib (validates assay sensitivity).

    • Cell-Free Control: Media + Compound + Resazurin (quantifies spontaneous, non-biological dye reduction by the nitro-compounds).

  • Incubation & Readout: Incubate for 72 h. Add Resazurin (10% v/v) and incubate for an additional 2–4 h. Read fluorescence (Ex 560 nm / Em 590 nm).

  • Data Processing: Subtract the cell-free background fluorescence from the corresponding compound wells. Calculate the Z'-factor using the vehicle and positive controls. Validation Check: Only proceed with IC₅₀ calculation (using 4-parameter logistic regression) if the Z'-factor is > 0.5, ensuring assay robustness.

Logical Relationship Visualization

G Core 3-Trifluoromethylpyrazole Core Nitro 4-Nitro (-NO2) Core->Nitro Nitration Amino 4-Amino (-NH2) Core->Amino Direct Amination Nitro->Amino Chemoselective Reduction (SnCl2 or Pd/C) MechNitro Redox Cycling & Electrophilic Stress Nitro->MechNitro MechAmino H-Bond Donor & Radical Scavenging Amino->MechAmino BioNitro Antimicrobial & Antimycotic (e.g., MIC 0.38-12.5 µg/mL) MechNitro->BioNitro BioAmino Anticancer & Anti-inflammatory (e.g., HeLa IC50 0.074 µM) MechAmino->BioAmino

Divergent biological activity pathways of 4-nitro vs. 4-amino 3-trifluoromethylpyrazoles.

References

  • Elkina, N. A., et al. "Multiple biological active 4-aminopyrazoles containing trifluoromethyl and their 4-nitroso-precursors: Synthesis and evaluation.
  • "Filling the Gap: Chemistry of 3,5-Bis(trifluoromethyl)-1H-pyrazoles.
  • "Synthesis and Pharmacological Activities of Pyrazole Deriv
  • "Trifluoromethylpyrazoles as anti-inflammatory and antibacterial agents: A review.

Sources

A Comparative Guide to the Melting Point of Substituted Pyrazoles: Reference Data for 4-nitro-3-phenyl-5-(trifluoromethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Melting Point in Pharmaceutical and Agrochemical Research

In the synthesis of novel chemical entities, the determination of a compound's melting point is a fundamental and indispensable first step in its characterization. As a highly sensitive indicator of purity, a sharp and defined melting range provides a preliminary confirmation of a successful synthesis and purification. For researchers in drug development and agrochemical industries, where the efficacy and safety of a compound are paramount, establishing a reliable melting point reference is a critical quality control parameter. Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and herbicidal properties. The introduction of various substituents, such as nitro (-NO₂), phenyl (-C₆H₅), and trifluoromethyl (-CF₃) groups, can significantly modulate their physicochemical and biological properties.

This guide provides a comparative analysis of the melting points of several substituted pyrazoles to serve as a reference for researchers working with novel compounds like 4-nitro-3-phenyl-5-(trifluoromethyl)-1H-pyrazole. While a specific, experimentally determined melting point for pure 4-nitro-3-phenyl-5-(trifluoromethyl)-1H-pyrazole is not yet prominently reported in publicly available literature, this guide offers a framework for its empirical determination and contextualizes its expected properties based on structurally related molecules.

Comparative Melting Point Analysis of Substituted Pyrazoles

The melting point of a crystalline solid is influenced by the strength of its crystal lattice, which in turn is dictated by intermolecular forces such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces. The introduction of different functional groups to the pyrazole core can significantly alter these forces.

Compound NameStructureMelting Point (°C)Key Structural Features
4-nitro-3-phenyl-5-(trifluoromethyl)-1H-pyrazole Not Reported Phenyl, Nitro, and Trifluoromethyl groups
5-Phenyl-3-(trifluoromethyl)pyrazole121[1]Phenyl and Trifluoromethyl groups
3-Methyl-5-phenyl-1H-pyrazole124[2]Phenyl and Methyl groups
3-Methyl-5-[3-(trifluoromethyl)phenyl]-1H-pyrazole136[3]Methyl and Trifluoromethylphenyl groups
4-Nitropyrazole160-164[4]Nitro group
1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde206-208[5]Multiple electron-withdrawing groups

Analysis of Structure-Melting Point Relationships:

  • Effect of the Nitro Group: The presence of a nitro group generally increases the melting point due to its strong electron-withdrawing nature and ability to participate in dipole-dipole interactions. This is evident in the high melting point of 4-nitropyrazole (160-164 °C) compared to simpler pyrazoles.[4]

  • Effect of the Phenyl Group: A phenyl group adds significant molecular weight and provides opportunities for π-stacking interactions, which typically increases the melting point.

  • Effect of the Trifluoromethyl Group: The trifluoromethyl group is highly electronegative and can engage in dipole-dipole interactions and potentially weak hydrogen bonding. Its effect on the melting point can be complex and depends on its position and interaction with other substituents.

  • Combined Effects: In the target molecule, 4-nitro-3-phenyl-5-(trifluoromethyl)-1H-pyrazole, the combination of a nitro group, a phenyl group, and a trifluoromethyl group is expected to result in a relatively high melting point due to a combination of strong dipole-dipole interactions, potential for hydrogen bonding (N-H of the pyrazole), and significant van der Waals forces. The melting point is anticipated to be higher than that of analogs lacking the nitro group, such as 5-phenyl-3-(trifluoromethyl)pyrazole (121 °C).[1]

Experimental Protocol for Melting Point Determination

To establish a reliable melting point for a newly synthesized compound like 4-nitro-3-phenyl-5-(trifluoromethyl)-1H-pyrazole, a rigorous and well-documented experimental approach is crucial. The following protocol outlines the standard procedure using a digital melting point apparatus.

Objective: To determine the melting point range of a pure, crystalline sample.

Materials and Equipment:

  • Pure, dry crystalline sample of the synthesized compound

  • Capillary tubes (open at one end)

  • Digital melting point apparatus (e.g., Stuart SMP10, Mettler Toledo MP50)

  • Spatula

  • Mortar and pestle (if necessary to powder the sample)

Procedure:

  • Sample Preparation:

    • Ensure the sample is completely dry and free of solvent.

    • If the crystals are large, gently crush them into a fine powder using a mortar and pestle. This ensures uniform packing in the capillary tube.

  • Capillary Tube Loading:

    • Tap the open end of a capillary tube into the powdered sample to collect a small amount of material.

    • Invert the tube and tap the closed end gently on a hard surface to pack the sample into the bottom.

    • Repeat until a packed column of 2-3 mm in height is achieved. A densely packed sample is crucial for accurate heat transfer.

  • Apparatus Setup and Measurement:

    • Place the loaded capillary tube into the heating block of the melting point apparatus.

    • Set a heating ramp rate. For an unknown compound, a rapid initial scan (e.g., 10-20 °C/min) can be used to find an approximate melting range.

    • For a precise measurement, repeat the determination with a fresh sample, setting a slow ramp rate (1-2 °C/min) starting from about 20 °C below the approximate melting point.

  • Observation and Recording:

    • Record the temperature at which the first drop of liquid appears (the lower end of the melting range).

    • Record the temperature at which the entire sample has melted into a clear liquid (the upper end of the melting range).

    • A pure compound should exhibit a sharp melting range of 1-2 °C. A broader range may indicate the presence of impurities.

  • Validation:

    • Perform the measurement in triplicate to ensure reproducibility.

Workflow for Melting Point Determination

Melting_Point_Workflow cluster_prep Sample Preparation cluster_loading Capillary Loading cluster_measurement Measurement cluster_result Result Dry Dry Sample Powder Powder Sample Dry->Powder Gentle Grinding Load Load Capillary Pack Pack Sample (2-3 mm) Load->Pack Tapping Insert Insert into Apparatus Pack->Insert Heat Heat (1-2 °C/min) Insert->Heat Observe Observe & Record Heat->Observe Range Melting Point Range Observe->Range

Caption: Workflow for accurate melting point determination.

Conclusion

The melting point of a novel compound is a cornerstone of its physicochemical characterization. For 4-nitro-3-phenyl-5-(trifluoromethyl)-1H-pyrazole, while a definitive value awaits experimental publication, a comparative analysis of structurally related pyrazoles suggests that a relatively high melting point can be anticipated. The presence of strong electron-withdrawing groups and aromatic systems likely contributes to a robust crystal lattice. The provided experimental protocol offers a standardized method for researchers to accurately determine this crucial physical constant, thereby ensuring the purity and identity of their synthesized material. This foundational data is essential for subsequent stages of research and development in the pharmaceutical and agrochemical sectors.

References
  • MDPI. (2022, November 7). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Retrieved from [Link]

  • MDPI. (2022, March 21). Trifluoromethyl Substituted Derivatives of Pyrazoles as Materials for Photovoltaic and Electroluminescent Applications. Retrieved from [Link]

  • ResearchGate. (2022, November 2). (PDF) Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Retrieved from [Link]

  • Environmental Protection Agency. (2025, October 15). 3-Methyl-5-[3-(trifluoromethyl)phenyl]-1H-pyrazole. Retrieved from [Link]

  • PMC. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Retrieved from [Link]

  • PMC - NIH. (2025, October 31). Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions. Retrieved from [Link]

  • PMC. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Retrieved from [Link]

  • ResearchGate. (2022, March 15). (PDF) Trifluoromethyl Substituted Derivatives of Pyrazoles as Materials for Photovoltaic and Electroluminescent Applications. Retrieved from [Link]

  • ResearchGate. (2025, August 5). (PDF) Nitropyrazoles (review). Retrieved from [Link]

  • International Journal of Green Pharmacy (IJGP). (2020, August 21). Synthesis, characterization, and antibacterial evaluation of some new 1,3,5-trisubstituted pyrazole derivatives. Retrieved from [Link]

  • Atlantis Press. (2017). Synthesis of 3-phenyl-1H-pyrazole derivatives. Retrieved from [Link]

  • ACS Publications. (2022, March 28). Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions | Organic Letters. Retrieved from [Link]

  • NIST WebBook. 1H-Pyrazole, 3-methyl-5-(trifluoromethyl)-. Retrieved from [Link]

  • MDPI. (2023, September 7). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. Retrieved from [Link]

  • ScienceDirect. (2025, June 4). Exploring Pyrazole integrated thiazole molecular hybrids for antitubercular activity. Retrieved from [Link]

  • PubChem. 4-(5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzene-1-(ngcontent-ng-c1768565111="" class="ng-star-inserted">2H_2)sulfonamide. Retrieved from [Link]

  • PubChem. 3-Methyl-5-phenyl-1H-pyrazole | C10H10N2 | CID 18774. Retrieved from [Link]

Sources

Safety Operating Guide

4-nitro-3-phenyl-5-(trifluoromethyl)-1H-pyrazole proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Safe Disposal Protocol: 4-nitro-3-phenyl-5-(trifluoromethyl)-1H-pyrazole

Part 1: Executive Safety Directive

URGENT: This compound contains both a nitro group (-NO₂) attached to a nitrogen-rich pyrazole ring and a trifluoromethyl group (-CF₃) . This structural combination classifies it as a High-Hazard Chemical requiring a dual-threat disposal strategy:

  • Energetic Potential: The nitro-pyrazole core poses a risk of rapid thermal decomposition or shock sensitivity. Treat as a potential explosive until characterized.

  • Toxic Combustion: Thermal destruction releases Hydrogen Fluoride (HF) and Nitrogen Oxides (NOₓ). Standard incineration without scrubbing is prohibited .

Immediate Action Required:

  • Do NOT mix with non-halogenated solvents.[1][2]

  • Do NOT use metal spatulas (spark/friction risk). Use conductive plastic or wood.

  • Do NOT dispose of down the drain.[3]

Part 2: Chemical Hazard & Waste Classification

To ensure regulatory compliance (RCRA/EPA) and safety, the compound must be characterized accurately before entering the waste stream.

ParameterSpecificationCausality / Reason
Physical State Solid (Crystalline)Likely high melting point due to phenyl/nitro stacking. Dust explosion hazard exists.[4]
Primary Hazard Energetic / Toxic Nitro group on heterocycle = potential instability.
Secondary Hazard Corrosive Gas Precursor -CF₃ group generates HF gas upon incineration.
RCRA Classification D003 (Reactive) / D001 (Ignitable) If testing confirms explosivity. Otherwise, classify as Halogenated Organic Solid .
Waste Stream High-BTU Halogenated Requires specific incineration parameters (see Part 4).
Incompatibility Strong Reducers, Bases, Alkali MetalsRisk of exothermic runaway or defluorination.

Part 3: Step-by-Step Disposal Workflow

Phase 1: Collection & Stabilization (Lab Scale)
  • Objective: Secure the material in a vessel that minimizes static and shock.

  • Protocol:

    • Solvent Selection: If the material is in solution, ensure the solvent is compatible (e.g., Dichloromethane or Ethyl Acetate). Avoid ethers (peroxide risk adds to instability).

    • Container: Use a High-Density Polyethylene (HDPE) wide-mouth jar. Glass is acceptable but poses a shrapnel risk if decomposition occurs.

    • Wetting Agent: If the solid is dry and old, dampen with 10% water or an inert high-boiling solvent (e.g., mineral oil) to desensitize the nitro group during transport (unless water incompatibility is confirmed).

    • Labeling: Mark container clearly:

      • "WARNING: FLUORINATED NITRO-AROMATIC"

      • "CONTAINS: 4-nitro-3-phenyl-5-(trifluoromethyl)-1H-pyrazole"

      • "HAZARD: HF GENERATION UPON FIRE"

Phase 2: Waste Stream Segregation
  • Critical Rule: Segregate this waste from Non-Halogenated waste streams.

  • Why? Mixing fluorinated compounds with standard organic waste ruins the fuel value for cement kilns and damages standard incinerators lacking HF scrubbers.

Phase 3: Final Destruction (Facility Level)
  • Method: Rotary Kiln Incineration.

  • Requirement: The facility must be capable of handling P-listed or energetic wastes with a secondary combustion chamber.

Part 4: Cradle-to-Grave Disposal Logic (Visualization)

The following diagram outlines the critical decision nodes for disposing of this specific compound, ensuring no cross-contamination or safety failures.

DisposalWorkflow Start Waste Generation: 4-nitro-3-phenyl-5-(trifluoromethyl)-1H-pyrazole StateCheck Is material Solid or in Solution? Start->StateCheck Solid Solid Waste StateCheck->Solid Liquid Solution Waste StateCheck->Liquid WetDown Desensitize: Add 10% Water/Oil mist to reduce shock sensitivity Solid->WetDown Dry powder risk ContainerS Container: Conductive HDPE Drum (Anti-static liner) WetDown->ContainerS Labeling Labeling: 'Fluorinated Nitro-Aromatic' RCRA: D003/Halogenated ContainerS->Labeling SolventCheck Solvent Type? Liquid->SolventCheck HaloSolv Halogenated Solvent (e.g., DCM) SolventCheck->HaloSolv NonHaloSolv Non-Halogenated Solvent (e.g., Acetone) SolventCheck->NonHaloSolv Segregate CRITICAL ACTION: Segregate as Halogenated Waste (Do NOT mix with fuels) HaloSolv->Segregate NonHaloSolv->Segregate Contaminates stream Segregate->Labeling Storage Storage: Cool, Dry, Dark Separate from Oxidizers/Bases Labeling->Storage Transport Transport: UN Approved Hazardous Waste Hauler Storage->Transport Incineration Destruction: High-Temp Incineration (>1100°C) with Alkaline Scrubbing (NaOH) Transport->Incineration

Figure 1: Decision matrix for the safe segregation and disposal of fluorinated nitro-pyrazoles, highlighting the critical segregation of halogenated waste streams.

Part 5: Technical Incineration Specifications

When contracting a waste management service (e.g., Veolia, Clean Harbors), you must verify their facility meets these technical specifications to prevent environmental release of HF or incomplete combustion of the nitro moiety.

ParameterRequirementScientific Rationale
Primary Chamber Temp > 1100°C (2012°F) Required to break the strong C-F bond (approx. 485 kJ/mol). Lower temperatures result in toxic fluorocarbon release.
Residence Time > 2.0 Seconds Ensures complete oxidation of the aromatic ring and nitro group.
Exhaust Scrubbing Wet Alkaline Scrubber (NaOH) Combustion yields HF:

. Acid gas must be neutralized immediately to prevent equipment corrosion and emission.
NOx Control Selective Catalytic Reduction (SCR) The nitro-pyrazole core will generate significant NOx. SCR converts NOx to

.

Part 6: Emergency Spill Response

If a spill occurs in the laboratory:

  • Evacuate: The dust may be a respiratory irritant (fluorinated organic).

  • PPE: Wear Nitrile gloves (double gloved), safety goggles, and a P100 respirator or work inside a fume hood.

  • Neutralization (Do NOT use base): Do not attempt to neutralize with strong base (e.g., NaOH) on the bench, as this may trigger rapid decomposition or heat generation.

  • Cleanup:

    • Solids: Do not sweep (static risk). Use a wet wipe or damp paper towel to pick up the solid. Place the wipe into the hazardous waste container.

    • Liquids: Absorb with vermiculite or sand. Do not use paper or combustible organic absorbents if the concentration is high.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for substituted pyrazoles. PubChem. [Link]

  • U.S. Environmental Protection Agency (2024). RCRA Orientation Manual: Hazardous Waste Identification (40 CFR Part 261). EPA.[4] [Link]

  • Prado-Prado, F. et al. (2011).Unified thermodynamic-kinetic model for radical scavenging activity of pyrazoles. Journal of Organic Chemistry. (Contextual reference for pyrazole stability).

Sources

Personal protective equipment for handling 4-nitro-3-phenyl-5-(trifluoromethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Molecular Risk Profile

Handling 4-nitro-3-phenyl-5-(trifluoromethyl)-1H-pyrazole requires more than generic laboratory safety; it requires a specific understanding of its functional group chemistry. This molecule combines a nitro group (


) with a trifluoromethyl group  (

) on a pyrazole scaffold.

As a Senior Application Scientist, I urge you to look beyond the Safety Data Sheet (SDS) signal word. While often classified as an Irritant (H315/H319) , the structural moieties dictate a higher level of caution:

  • The Nitro Group: Introduces potential for energetic decomposition and methemoglobinemia if systematically absorbed.

  • The Trifluoromethyl Group: Increases lipophilicity (

    
    ), significantly enhancing the compound's ability to permeate the stratum corneum (skin barrier).
    
  • The Pyrazole Core: A pharmacophore often associated with biological activity (e.g., COX-2 inhibition), implying this is not an inert chemical but a bioactive agent.

This guide provides a self-validating safety protocol designed to isolate the researcher from these specific risks.

Hazard Identification & Risk Assessment

We apply the Precautionary Principle : In the absence of specific LD50 data for this exact isomer, we treat it as a High Potency Active Pharmaceutical Ingredient (HPAPI) surrogate.

Hazard ClassRisk DriverMechanism of Action
Acute Toxicity (Dermal)

Lipophilicity
Fluorination facilitates rapid transport across lipid bilayers, carrying the nitro-aromatic payload into the bloodstream.
Respiratory Sensitization Fine Dust/PowderPyrazoles can be potent respiratory irritants. Inhalation of dust allows direct entry into the circulatory system, bypassing first-pass metabolism.
Energetic Stability Nitro-AromaticWhile generally stable, nitro-pyrazoles can decompose exothermically under high heat or shock. Do not grind dry material.
Chemical Incompatibility

Acidity
The pyrazole

is acidic. Contact with strong bases can form salts; contact with oxidizers may destabilize the nitro group.

Personal Protective Equipment (PPE) Matrix

The following PPE selection is based on breakthrough time data for analogous fluorinated nitro-aromatics.

Hand Protection: The "Solvent Paradox"

Critical Insight: Standard nitrile gloves provide adequate protection against the solid powder. However, this compound is frequently dissolved in organic solvents (DCM, THF, DMF) for reaction. Nitrile degrades rapidly (<5 mins) in chlorinated solvents , creating a false sense of security where the dissolved pyrazole permeates the glove.

State of MatterPrimary GloveSecondary Glove (Inner)Rationale
Solid / Powder Nitrile (5 mil) None requiredSolid particles do not permeate intact nitrile.
Solution (Alcohols/Water) Nitrile (8 mil) Nitrile (4 mil)Double-gloving provides visual breach detection.
Solution (DCM/THF/DMF) Silver Shield (Laminate) Nitrile (4 mil)MANDATORY. Standard nitrile is permeable to the carrier solvent, which drags the toxin through the skin.
Respiratory & Body Protection[1][2][3]
  • Respiratory: All handling must occur within a certified Fume Hood . If weighing outside a hood (discouraged), a P100/HEPA respirator is required. Surgical masks offer zero protection against chemical dust.

  • Eyes: Chemical Splash Goggles (indirect venting) are superior to safety glasses to prevent dust migration behind the lens.

  • Body: Tyvek® lab coat or sleeve covers are recommended to prevent cuff-gap exposure.

Operational Protocol: Step-by-Step

Phase 1: Weighing & Transfer (Highest Risk)

Static electricity can cause this fine powder to "jump," creating an aerosol cloud.

  • Static Neutralization: Use an ionizing fan or antistatic gun on the weighing boat before adding the solid.

  • The "Wet" Transfer: Instead of weighing dry powder and pouring it into a reactor, weigh the solid into a tared vial, add the reaction solvent to the vial to dissolve it, and transfer the solution via syringe. This eliminates dust generation during reactor loading.

  • Decontamination: Wipe the balance area with a surfactant (soapy water) followed by alcohol. The surfactant encapsulates the hydrophobic fluorinated dust better than alcohol alone.

Phase 2: Reaction & Synthesis
  • Temperature Control: Ensure the reaction setup includes a pressure-relief route (bubbler/manifold). Nitro-pyrazoles can release

    
     gases if overheated.[1]
    
  • Solvent Choice: If possible, avoid DCM (Dichloromethane). Use Ethyl Acetate or Toluene to allow the use of standard nitrile gloves, improving dexterity and safety compliance.

Phase 3: Waste Disposal[1][3][4]
  • Stream: Halogenated Organic Waste .

  • Segregation: DO NOT mix with strong oxidizers (e.g., nitric acid waste) or reducing metal waste (e.g., Zinc dust), as this can trigger the nitro group.

  • Labeling: Clearly mark as "Fluorinated Nitro-Aromatic" to alert disposal teams of the HF generation risk during incineration.

Visualizing the Safety Logic

The following diagram illustrates the decision-making workflow for PPE selection and Handling.

SafetyWorkflow Start Start: Handling 4-nitro-3-phenyl-5-(trifluoromethyl)-1H-pyrazole StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution In Solution StateCheck->Solution DustRisk Risk: Inhalation & Static Aerosol Solid->DustRisk SolventCheck Identify Solvent Solution->SolventCheck Engineering Control: Fume Hood + Antistatic Gun DustRisk->Engineering Halogenated Chlorinated (DCM/CHCl3) or Polar Aprotic (DMF) SolventCheck->Halogenated StandardSolv Alcohols / Esters / Water SolventCheck->StandardSolv PPE_Solid PPE: Nitrile Gloves + N95 (if open) Engineering->PPE_Solid Disposal Disposal: Halogenated Waste Stream (High Temp Incineration) PPE_Solid->Disposal PPE_Laminate PPE: Silver Shield / Laminate Gloves (Prevents Carrier Permeation) Halogenated->PPE_Laminate High Permeation Risk PPE_Nitrile PPE: Double Nitrile Gloves StandardSolv->PPE_Nitrile PPE_Laminate->Disposal PPE_Nitrile->Disposal

Caption: Decision logic for PPE selection based on physical state and solvent carrier, emphasizing the "Solvent Paradox" risk.

Emergency Response

Spill Cleanup (Solid)
  • Evacuate the immediate area to let dust settle (2-3 mins).

  • Don PPE: Double nitrile gloves, goggles, and P100 respirator.

  • Cover: Gently cover the spill with wet paper towels (water/surfactant mix) to prevent dust generation.

  • Scoop: Scoop up the damp material. Do not dry sweep.

Exposure First Aid[2][3][5][6][7]
  • Skin Contact: Wash with soap and water for 15 minutes .[2][3] Do not use alcohol (enhances absorption).

  • Eye Contact: Flush for 15 minutes.

  • Inhalation: Move to fresh air immediately. If lips/fingernails turn blue (cyanosis), it may indicate methemoglobinemia from the nitro group; seek immediate medical attention.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • Yale University EHS. (2023). Glove Compatibility Guide (Nitrile vs. Chlorinated Solvents). Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.